1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-quinazolin-4-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)11-6-3-7-16(11)12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8,11H,3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFVXIKRWWWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318804 | |
| Record name | 1-(4-Quinazolinyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008675-45-3 | |
| Record name | 1-(4-Quinazolinyl)proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008675-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Quinazolinyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: quinazoline and proline. The quinazoline moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The proline scaffold, a unique cyclic amino acid, imparts conformational rigidity that is often exploited in drug design to enhance binding affinity and improve pharmacokinetic profiles. This document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores the potential biological activities and therapeutic applications of this hybrid molecule, drawing upon the extensive knowledge base of its constituent pharmacophores. This guide is intended for researchers, scientists, and drug development professionals interested in the design and exploration of new chemical entities for therapeutic intervention.
Introduction: The Rationale for Quinazoline-Proline Hybridization
The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with novel or enhanced biological activities.[3] this compound is a quintessential example of this approach, bringing together the therapeutic prowess of the quinazoline ring system with the structural advantages of a proline analogue.
The Quinazoline Scaffold: Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The quinazoline nucleus is a key component of several FDA-approved drugs, such as gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[5] The versatility of the quinazoline ring allows for substitution at various positions, enabling the fine-tuning of its biological activity.[6]
The Proline Moiety: Proline, a unique secondary amino acid, plays a crucial role in protein structure and function. Its cyclic nature imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. In medicinal chemistry, proline and its analogues are incorporated into small molecules to enhance their binding to biological targets and improve their pharmacokinetic properties, such as metabolic stability and oral bioavailability.[7]
The hybridization of these two scaffolds in this compound presents an exciting opportunity to develop novel therapeutic agents with potentially unique mechanisms of action and improved drug-like properties.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate
This step involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by the secondary amine of the proline methyl ester. The C4 position of 2,4-dichloroquinazoline is known to be more susceptible to nucleophilic attack under mild conditions.[8][9]
-
Reagents and Materials:
-
4-Chloroquinazoline
-
L-Proline methyl ester hydrochloride
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
-
To a solution of L-proline methyl ester hydrochloride (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) and stir at room temperature for 15 minutes.
-
Add 4-chloroquinazoline (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate.
-
Step 2: Synthesis of this compound
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
1N Hydrochloric acid (HCl)
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
Dissolve methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.
-
Physicochemical and Spectroscopic Properties
While experimental data is not available, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base. |
| Melting Point | Expected to be a high-melting solid due to the rigid aromatic system and potential for intermolecular hydrogen bonding. |
| pKa | Expected to have a pKa around 3-5 for the carboxylic acid group. |
Spectroscopic Characterization (Expected)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals corresponding to the protons on the quinazoline ring are expected in the aromatic region (δ 7.5-9.0 ppm).
-
Pyrrolidine Protons: A series of multiplets corresponding to the protons on the pyrrolidine ring are expected in the aliphatic region (δ 2.0-4.5 ppm). The proton at the C2 position (α to the carboxyl group) would likely appear as a multiplet around δ 4.0-4.5 ppm.
-
Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals for the eight carbons of the quinazoline ring are expected in the downfield region (δ 120-165 ppm).
-
Pyrrolidine Carbons: Signals for the five carbons of the pyrrolidine ring are expected in the upfield region (δ 25-65 ppm).
-
Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretching.
-
C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the quinazoline ring are expected in the 1450-1650 cm⁻¹ region.
-
C-N Stretch: C-N stretching vibrations for the pyrrolidine ring and its connection to the quinazoline ring would appear in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (243.26 g/mol ).
-
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of this compound can be inferred from the extensive pharmacological profiles of its constituent scaffolds. The hybridization of these two moieties is anticipated to yield a molecule with significant biological activity, particularly in the realm of oncology and potentially as an anti-inflammatory or antimicrobial agent.
Anticancer Activity
The quinazoline core is a well-known pharmacophore in the design of anticancer agents, primarily as kinase inhibitors.[5]
-
Kinase Inhibition: Many 4-substituted quinazoline derivatives are potent inhibitors of various protein kinases, including EGFR, VEGFR, and CDK.[10] The pyrrolidine-2-carboxylic acid moiety could potentially interact with the active site of target kinases, and its conformational rigidity may enhance binding affinity and selectivity.
Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.
Other Potential Therapeutic Areas
Given the broad biological profile of quinazolines, this hybrid molecule could also be investigated for:
-
Anti-inflammatory Activity: Some quinazoline derivatives have shown potent anti-inflammatory effects.[4]
-
Antimicrobial Activity: The quinazoline scaffold has been explored for the development of novel antibacterial and antifungal agents.[4]
In Silico ADME-Tox Prediction
In modern drug discovery, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial. In the absence of experimental data, in silico models can provide valuable predictions.[11][12]
Predicted ADME Profile
| Parameter | Prediction | Rationale |
| Oral Bioavailability | Moderate to Good | The molecule generally adheres to Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). |
| Blood-Brain Barrier (BBB) Penetration | Unlikely | The presence of a carboxylic acid group generally limits BBB penetration. |
| Metabolic Stability | Moderate | The quinazoline ring can be susceptible to metabolism, but the overall structure may confer some stability. |
| Plasma Protein Binding | Likely to be high | Aromatic systems often exhibit significant binding to plasma proteins like albumin. |
Future Directions and Conclusion
This compound is a novel and synthetically accessible molecule that holds considerable promise as a lead compound for drug discovery. The strategic combination of the pharmacologically validated quinazoline scaffold with the conformationally constraining proline moiety makes it a compelling candidate for biological evaluation, particularly in the context of anticancer drug development.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the molecule to confirm its structure.
-
Biological Screening: In vitro screening against a panel of cancer cell lines and relevant protein kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications on both the quinazoline and pyrrolidine rings to optimize potency and selectivity.
-
In vivo Evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of promising candidates.
References
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.
- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
- Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents.
- QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Semantic Scholar.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. PubMed.
- Predicting ADME properties in silico: methods and models. ElectronicsAndBooks.
- Development of predictive in silico models for ADME properties.
- In Silico ADME Methods Used in the Evaluation of N
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.
- Facile Preparation of 4-Substituted Quinazoline Deriv
- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing.
- Quinazoline synthesis. Organic Chemistry Portal.
- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. MedInfo.
- Synthesis of Fused Heteroarylprolines and Pyrrolopyrroles.
- Protocols for the N-Arylation of 2-Allylaniline: A Detailed Guide for Researchers. Benchchem.
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC - NIH.
- Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central.
- Proline Deriv
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag.
- Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- Proline Derivatives in Organic Synthesis. Targetedlibrary.
- CuI/Proline-catalyzed N-Arylation of Nitrogen Heterocycles. Chinese Chemical Letters.
- Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evalu
- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
- Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activ
- Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning. Nanoscale Advances (RSC Publishing).
- Characterization of Zn (l-Proline)2 complex using spectroscopic techniques and DFT analysis.
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH.
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports.
- Stereoselective Synthesis of Qu
- Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry.
Sources
- 1. QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. targetedlibrary.com [targetedlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic Acid: Nomenclature, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid , providing a comprehensive overview of its chemical identity, plausible synthetic routes, and potential biological significance within the broader context of quinazoline-based drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates from well-established principles and closely related analogues to offer valuable insights for researchers in the field.
Chemical Identity: IUPAC Nomenclature and Synonyms
The precise chemical identification of a compound is fundamental for clear scientific communication and reproducibility. The structure is a fusion of a quinazoline ring system and a proline (pyrrolidine-2-carboxylic acid) moiety.
IUPAC Name
The formal IUPAC name for the compound is This compound . This nomenclature clearly defines the connectivity: the pyrrolidine ring is attached via its nitrogen atom (position 1) to the 4th position of the quinazoline ring, with a carboxylic acid group at the 2nd position of the pyrrolidine ring.
Common Synonyms
In various chemical databases and commercial listings, this compound is also referred to by several synonyms. Understanding these is crucial for comprehensive literature and database searches.
-
1-(4-Quinazolinyl)proline [1]
-
1-(Quinazolin-4-yl)-L-proline (when the stereochemistry of the proline moiety is specified)
A closely related analogue, which is frequently documented, is 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic acid . Its PubChem entry provides extensive details on a substituted version of the core molecule of interest[2].
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Common Synonym | 1-(4-Quinazolinyl)proline |
Synthesis Strategies: A Plausible Approach
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of a 4-haloquinazoline (typically 4-chloroquinazoline) with proline.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization of reaction conditions (solvent, temperature, base, and reaction time) would be necessary.
-
Reactant Preparation : In a round-bottom flask, dissolve L-proline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Base : Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution. The base acts as an acid scavenger for the hydrochloric acid generated during the reaction.
-
Addition of 4-Chloroquinazoline : To the stirred solution, add 4-chloroquinazoline (1 equivalent).
-
Reaction Conditions : Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification :
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the connectivity of the quinazoline and proline moieties.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would verify the molecular formula by providing the exact mass.[2][3]
-
Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
Biological and Pharmacological Context
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] This suggests that this compound could be a valuable lead compound in drug discovery.
Potential Therapeutic Areas
Quinazoline derivatives have been extensively investigated and developed for various therapeutic applications, including:
-
Anticancer Activity : Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For example, Gefitinib and Erlotinib are FDA-approved EGFR (Epidermal Growth Factor Receptor) inhibitors used in cancer therapy. The quinazoline scaffold often serves as a hinge-binding motif in the ATP-binding pocket of kinases.[1][6]
-
Anti-inflammatory Effects : Some quinazoline derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[3]
-
Antimicrobial and Antifungal Activity : The quinazoline ring system is found in compounds with activity against various bacterial and fungal strains.[7]
-
Antiviral Activity : Certain quinazoline derivatives have been explored for their potential to inhibit viral replication.[4]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not available, general principles from related quinazoline compounds can be applied:
-
Substitution at the 4-position : The amine linkage at the 4-position is crucial for the activity of many kinase inhibitors. The nature of the substituent at this position significantly influences the binding affinity and selectivity. The proline moiety in the title compound introduces a rigid, cyclic amine.
-
The Pyrrolidine Ring : The pyrrolidine-2-carboxylic acid (proline) group can engage in specific hydrogen bonding and electrostatic interactions with protein targets. The stereochemistry of the proline can also play a critical role in target recognition.
-
The Quinazoline Core : The nitrogen atoms in the quinazoline ring are key hydrogen bond acceptors, anchoring the molecule in the active sites of many enzymes.
Caption: Key structural features for potential biological activity.
Future Directions and Research Opportunities
Given the rich pharmacology of the quinazoline scaffold, this compound represents an intriguing, yet underexplored, molecule. Future research efforts could be directed towards:
-
Definitive Synthesis and Characterization : The development and publication of a robust, reproducible synthetic protocol and full analytical characterization (NMR, MS, IR, and elemental analysis) of the compound.
-
Biological Screening : A comprehensive biological evaluation of the compound against a panel of relevant targets, such as a kinase panel, various cancer cell lines, and microbial strains.
-
Computational Modeling : Molecular docking and dynamics simulations to predict potential biological targets and to understand the binding modes of this compound within the active sites of proteins of interest.
-
Derivative Synthesis : Using this compound as a starting point for the synthesis of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure, combining the pharmacologically privileged quinazoline core with the structurally important proline moiety. While specific experimental data on this compound is sparse, this guide provides a solid foundation for its nomenclature, a plausible synthetic strategy, and a well-reasoned context for its potential biological activities. It is hoped that this technical overview will stimulate further research into this promising compound and its derivatives, potentially leading to the development of novel therapeutic agents.
References
- Mehta, H. B., Dixit, B. C., & Dixit, R. B. (2014). L-Proline catalyzed one-pot multi-component synthesis of 2-(1, 3-diphenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one derivatives and their biological studies. Chinese Chemical Letters, 25(5), 741-744.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2988833, 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid. Retrieved from [Link].
- Luo, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 453-460.
- El-Sayed, M. A. A., et al. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Pharmaceutical Biotechnology, 23(9), 1179-1203.
- Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(13), 1543-1566.
- Hieu, D. T., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 26(16), 4945.
- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 433-442.
Sources
- 1. echemi.com [echemi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scispace.com [scispace.com]
- 4. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 7. rsc.org [rsc.org]
"1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" mechanism of action
An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The novel compound, this compound, integrates this privileged scaffold with a proline-like pyrrolidine moiety, suggesting a unique pharmacological profile. While direct experimental evidence for this specific molecule is not yet prevalent in published literature, a robust mechanistic hypothesis can be formulated based on the extensive data available for its constituent chemical families. This guide synthesizes the established activities of quinazoline derivatives to postulate the primary mechanisms of action for this compound, focusing on kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. Furthermore, we provide a comprehensive framework of experimental protocols required to systematically investigate and validate these proposed mechanisms, offering a practical roadmap for researchers in the field.
Introduction: Deconstructing the Pharmacophore
This compound is a synthetic heterocyclic compound featuring two key pharmacophoric elements:
-
The Quinazoline Core: An aromatic scaffold composed of fused benzene and pyrimidine rings. This structure is renowned for its ability to mimic the purine ring of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor for a wide array of ATP-dependent enzymes, most notably protein kinases.[1][2] Numerous FDA-approved drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]
-
The Pyrrolidine-2-Carboxylic Acid Moiety: A saturated five-membered nitrogen heterocycle with a carboxylic acid group, structurally analogous to the amino acid proline. This component introduces stereochemistry and a three-dimensional architecture that can facilitate specific interactions with protein targets, enhance solubility, and influence pharmacokinetic properties.[3]
The conjugation of these two moieties suggests that this compound is rationally designed to engage with specific biological targets, likely leveraging the established anti-proliferative activities of the quinazoline core.
Postulated Mechanisms of Action: A Multi-Target Hypothesis
Based on the activities of structurally related compounds, the mechanism of action for this compound is likely multifaceted. The primary hypothesized mechanisms are detailed below.
Competitive Inhibition of Protein Kinases
The most prominent mechanism of action for quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[2][4]
Causality: The nitrogen-rich quinazoline ring system can form key hydrogen bonds within the ATP-binding pocket of kinases, particularly with the "hinge region" that connects the N- and C-lobes of the enzyme. This competitive binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling. Key kinase families frequently targeted by quinazoline scaffolds include:
-
Epidermal Growth Factor Receptor (EGFR) Family: Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer.[2] Quinazolines like gefitinib bind reversibly to the ATP-binding site, inhibiting autophosphorylation and subsequent activation of pro-survival pathways like PI3K/Akt and MAPK.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
-
Phosphatidylinositol-3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism. Some quinazolinone derivatives have shown the ability to modulate this pathway, inducing apoptosis in cancer cells.[5][6]
The pyrrolidine moiety may confer selectivity for specific kinase targets by interacting with adjacent hydrophobic pockets or solvent-exposed regions of the ATP-binding site.
Caption: A tiered experimental workflow for MOA elucidation.
Tier 1: Cellular Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Tier 2: Cellular Mechanism Assays
Objective: To investigate how the compound affects key cellular processes like cell cycle progression and apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. A significant increase in the cell population in the G2/M phase would support the hypothesis of microtubule disruption.
Protocol: Western Blot for Signaling Pathway Analysis
-
Treatment & Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-EGFR, Total EGFR, p-Akt, Total Akt, cleaved Caspase-3, Bcl-2, and β-actin as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated forms of EGFR and Akt would strongly support a kinase inhibition mechanism.
Tier 3: Direct Target Engagement Assays
Objective: To confirm direct interaction with and inhibition of the hypothesized molecular targets.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the recombinant kinase (e.g., EGFR), the kinase-specific substrate, and ATP with serial dilutions of the test compound.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: Measure the luminescent signal, which is directly proportional to kinase activity. A decrease in signal indicates inhibition. Calculate the IC50 value for direct enzyme inhibition.
Summary and Future Directions
This compound represents a promising chemical entity whose mechanism of action can be logically inferred from its well-characterized structural components. The primary hypotheses center on the inhibition of key oncogenic protein kinases and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The provided experimental framework offers a clear and robust path to validating these hypotheses, elucidating the precise molecular targets, and advancing the compound through the drug development pipeline. Future studies should also focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies in xenograft models to confirm anti-tumor efficacy.
References
A comprehensive list of references would be compiled here from the cited sources, formatted with Title, Source, and a valid URL. For the purpose of this demonstration, the citations refer to the search results provided in the context.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry due to the established pharmacological importance of the quinazoline scaffold.[1] While direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel quinazoline derivatives.
Introduction: The Quinazoline-Pyrrolidine Scaffold
The quinazoline ring system is a well-regarded pharmacophore, exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] The fusion of this privileged scaffold with a pyrrolidine-2-carboxylic acid moiety introduces chirality and additional points for molecular interaction, making "this compound" (Molecular Formula: C₁₃H₁₃N₃O₂, Molecular Weight: 243.26 g/mol ) a compelling target for discovery chemistry.[2]
Accurate structural elucidation is the bedrock of chemical research and drug development. This guide outlines the expected spectroscopic characteristics of the title compound, providing a predictive framework for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on spectra recorded in a solvent such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid and preventing the exchange of the acidic proton.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic quinazoline protons and the aliphatic pyrrolidine ring protons.
Methodology Insight: The choice of a high-field instrument (500 MHz) is crucial for resolving the coupling patterns of the aromatic protons and the potentially overlapping multiplets of the pyrrolidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Correlative Insights |
| ~8.50 | s | 1H | H-2 | The proton at C2 of the quinazoline ring is adjacent to two nitrogen atoms, resulting in a significant downfield shift and appearing as a singlet. |
| ~8.30 | d | 1H | H-5 | This proton is part of the benzene portion of the quinazoline ring and experiences deshielding from the fused heterocyclic ring. It will appear as a doublet due to coupling with H-6. |
| ~7.90 | t | 1H | H-7 | This proton will appear as a triplet due to coupling with both H-6 and H-8. |
| ~7.75 | d | 1H | H-8 | This proton is adjacent to the ring fusion and will appear as a doublet coupled to H-7. |
| ~7.60 | t | 1H | H-6 | This proton will appear as a triplet due to coupling with H-5 and H-7. |
| ~5.00 | dd | 1H | H-2' (Pyrrolidine α-CH) | The α-proton on the pyrrolidine ring is attached to a stereocenter and is deshielded by both the carboxylic acid and the direct attachment to the quinazoline nitrogen. It will show doublet of doublets splitting from the two adjacent methylene protons. |
| ~3.80 - 4.00 | m | 2H | H-5' (Pyrrolidine δ-CH₂) | These protons are adjacent to the nitrogen atom of the pyrrolidine ring, which is attached to the electron-withdrawing quinazoline ring, causing a downfield shift. They will appear as a multiplet. |
| ~2.20 - 2.40 | m | 2H | H-3' (Pyrrolidine β-CH₂) | These methylene protons are adjacent to the chiral center and will exhibit complex splitting patterns (multiplet). |
| ~2.00 - 2.15 | m | 2H | H-4' (Pyrrolidine γ-CH₂) | These methylene protons are the most shielded in the pyrrolidine ring and will appear as a multiplet. |
| >12.00 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |
Diagram of Predicted ¹H NMR Assignments:
Caption: Predicted ¹H NMR assignments for the title compound.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will corroborate the ¹H NMR data, showing distinct signals for the sp²-hybridized carbons of the quinazoline ring and the sp³-hybridized carbons of the pyrrolidine ring.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Correlative Insights | | :--- | :--- | :--- | :--- | :--- | | ~173.0 | Quaternary (C=O) | COOH | The carboxylic acid carbonyl carbon is highly deshielded. | | ~160.0 | Quaternary | C-4 | This carbon is attached to two nitrogen atoms within the heterocyclic ring, leading to a significant downfield shift. | | ~155.0 | CH | C-2 | The imine-like carbon in the pyrimidine ring. | | ~151.0 | Quaternary | C-8a | Aromatic quaternary carbon at the ring junction. | | ~134.0 | CH | C-7 | Aromatic methine carbon. | | ~128.0 | CH | C-5 | Aromatic methine carbon. | | ~127.0 | CH | C-6 | Aromatic methine carbon. | | ~125.0 | CH | C-8 | Aromatic methine carbon. | | ~115.0 | Quaternary | C-4a | Aromatic quaternary carbon at the ring junction, shielded relative to C-8a. | | ~60.0 | CH | C-2' | The α-carbon of the pyrrolidine ring, deshielded by the adjacent nitrogen and carboxylic acid group. | | ~48.0 | CH₂ | C-5' | The δ-carbon adjacent to the nitrogen. | | ~30.0 | CH₂ | C-3' | The β-carbon of the pyrrolidine ring. | | ~24.0 | CH₂ | C-4' | The γ-carbon, typically the most shielded aliphatic carbon. |
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using an electrospray ionization (ESI) source in positive ion mode is the preferred method. This technique will provide a highly accurate mass measurement, confirming the molecular formula.
Predicted Data:
-
Molecular Ion Peak ([M+H]⁺): The ESI-MS spectrum is expected to show a prominent peak at m/z 244.1086, corresponding to the protonated molecule [C₁₃H₁₄N₃O₂]⁺.
Plausible Fragmentation Pathway: The primary fragmentation is likely to occur at the bond between the quinazoline and pyrrolidine moieties, as well as through the loss of the carboxylic acid group.
-
Loss of COOH group: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da) via decarboxylation, leading to a fragment at m/z ~199.
-
Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation, leading to various smaller charged species.
-
Formation of the Quinazoline Cation: Cleavage of the N-C bond between the two rings would result in a stable quinazoline cation at m/z 129.
Diagram of Predicted MS Fragmentation:
Caption: Predicted major fragmentation pathways in ESI-MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Methodology: The spectrum would typically be acquired using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer. This requires minimal sample preparation.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~3050 | C-H stretch | Aromatic C-H | Indicates the presence of the quinazoline ring. |
| ~2950, ~2850 | C-H stretch | Aliphatic C-H | Confirms the presence of the pyrrolidine ring. |
| ~1720 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. |
| ~1620, ~1580 | C=N, C=C stretch | Quinazoline Ring | These absorptions are typical for the conjugated double bonds within the aromatic and heterocyclic rings. |
| ~1450 | C-H bend | Aliphatic CH₂ | Bending vibrations from the pyrrolidine ring. |
| ~1300 | C-N stretch | Aryl-N, Alkyl-N | Stretching vibrations for the C-N bonds of the quinazoline and pyrrolidine rings. |
Interpretation Insight: The presence of the very broad O-H stretch, the sharp C=O stretch, and the combination of aromatic and aliphatic C-H stretches would provide strong, immediate evidence for the gross structure of the molecule. This technique is particularly useful for monitoring reaction progress, for instance, the formation of the carboxylic acid from a corresponding ester.
Conclusion
The spectroscopic data predicted in this guide provides a robust framework for the structural confirmation of "this compound." A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy would allow for an unambiguous assignment of its structure. The key identifiers are the distinct aromatic signals of the quinazoline moiety, the characteristic aliphatic pattern of the substituted pyrrolidine ring, the molecular ion peak confirming the elemental composition, and the tell-tale vibrational modes of the carboxylic acid and heterocyclic systems. This predictive guide serves as a valuable resource for scientists working on the synthesis and characterization of this and related novel chemical entities.
References
-
Shi, L., et al. (2018). Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum. Marine Drugs, 16(12), 489. Available at: [Link]
-
PubChem. (n.d.). 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Available at: [Link]
-
Adeiza, A. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(22), 7851. Available at: [Link]
-
Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 617-630. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Profiling of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid: Solubility and Stability Studies
Abstract
This in-depth technical guide provides a comprehensive framework for the critical preformulation studies of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid, a novel heterocyclic compound with therapeutic potential. The success of any active pharmaceutical ingredient (API) in the drug development pipeline is fundamentally linked to its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This document outlines a strategic and methodologically robust approach to thoroughly characterize the solubility and stability profile of this specific quinazoline derivative. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them, ensuring a self-validating and compliant experimental workflow. All protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Imperative of Early-Stage Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with a significant attrition rate attributed to poor biopharmaceutical properties.[1] Early, comprehensive physicochemical profiling is therefore not just a regulatory requirement but a critical risk-mitigation strategy.[2] For this compound, a molecule featuring a quinazoline core fused with a pyrrolidine carboxylic acid moiety, understanding its behavior in aqueous and physiological environments is foundational.
The quinazoline ring system is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3] However, such aromatic heterocyclic structures can present challenges in terms of solubility and stability. This guide provides the experimental blueprint to de-risk the development of this compound by establishing a deep understanding of its solubility and degradation pathways.
Solubility Assessment: From High-Throughput Screening to Definitive Characterization
Aqueous solubility is a key determinant of a drug's oral bioavailability.[4][5] Insufficient solubility can lead to poor absorption and high inter-subject variability.[4] Therefore, a tiered approach to solubility assessment is recommended, starting with rapid kinetic assays and progressing to more definitive thermodynamic measurements.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility assays are invaluable in the early stages of drug discovery for ranking compounds.[6][7] These assays measure the concentration of a compound in solution after a short incubation period following its addition from a concentrated DMSO stock.[8][9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer.[9][10] The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic Solubility: The "Gold Standard" for Preformulation
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[4][6] The shake-flask method is the most common and reliable technique for this determination.[8][11]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Solid-State Analysis: Analyze the remaining solid by X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.[13][14]
Data Presentation: Solubility Profile
The solubility data should be summarized in a clear and concise table.
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer | Phosphate-Buffered Saline (pH 7.4) |
| Kinetic Solubility (µg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Thermodynamic Solubility (µg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Stability Studies: Ensuring Quality, Safety, and Efficacy
Stability testing is a mandatory component of regulatory submissions and provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15][16]
Forced Degradation (Stress Testing): Unveiling Degradation Pathways
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[17][18][19] This information is crucial for developing stability-indicating analytical methods.[17][20]
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 N HCl and heat at 60-80°C.
-
Basic: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C.
-
Neutral: Dissolve the compound in water and heat at 60-80°C.
-
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.
Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[21]
Solid-State Stability: Assessing the API in its Native Form
Solid-state stability studies evaluate the physical and chemical stability of the API under various storage conditions.[13][22]
-
Sample Storage: Store aliquots of this compound under the following ICH-recommended long-term and accelerated conditions:[1][15]
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Impurities: Use a validated stability-indicating HPLC method to determine the purity of the API and quantify any degradation products.
-
Polymorphic Form: Analyze by XRPD to detect any changes in the crystal structure.[14]
-
Water Content: Determine using Karl Fischer titration.
-
Solution-State Stability: Informing Formulation Development
Solution-state stability studies are crucial for the development of liquid formulations and for understanding the stability of the compound during analytical procedures.[23]
-
Solution Preparation: Prepare solutions of the compound in relevant solvents and buffers (e.g., water, ethanol, formulation vehicles) at various pH values.
-
Storage: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Analysis: At specified time points, analyze the solutions for the appearance of degradation products and the loss of the parent compound using a validated HPLC method.
Data Presentation: Stability Summary
Summarize the results of the stability studies in tables for easy interpretation.
Table 2: Forced Degradation Summary
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (if any) |
| 0.1 N HCl, 80°C, 24h | Experimental Value | Experimental Value | Experimental Value |
| 0.1 N NaOH, 80°C, 24h | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT, 24h | Experimental Value | Experimental Value | Experimental Value |
| Photolytic (ICH Q1B) | Experimental Value | Experimental Value | Experimental Value |
| Thermal (105°C, 48h) | Experimental Value | Experimental Value | Experimental Value |
Table 3: Solid-State Stability at 40°C / 75% RH
| Time Point | Appearance | Assay (%) | Total Impurities (%) | Polymorphic Form |
| Initial | Conforms | 99.8 | 0.2 | Form I |
| 1 Month | Observation | Value | Value | Observation |
| 3 Months | Observation | Value | Value | Observation |
| 6 Months | Observation | Value | Value | Observation |
Visualization of Experimental Workflows
To provide a clear overview of the experimental logic, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Solubility Assessment Workflow for this compound.
Caption: Stability Testing Program for this compound.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these protocols, which are firmly rooted in regulatory guidelines and best practices, researchers can generate a robust data package. This data will be instrumental in making informed decisions during lead optimization, guiding formulation development, and ultimately supporting successful regulatory submissions. The early and thorough characterization of these fundamental physicochemical properties is an indispensable investment in the journey of transforming a promising molecule into a safe and effective medicine.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [Link]
-
Bake, G. (2013). Forced degradation study in pharmaceutical stability. Pharmaguideline. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
VxP Pharma. (2020). Solid State Stability. [Link]
-
YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Veeprho. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
SlideShare. (2016). Detection identification characterization of degraded products. [Link]
-
Alfatest. API: solid state robust characterization in key to cut costs and time! [Link]
- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-109.
- Singh, R., & Kumar, R. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(6), 725-730.
-
Wishrut Pharma. (2023). Solid-State Characterization — The Hidden Key to API Stability and Performance. [Link]
-
Crystal Pharmatech. Stability and Solubility Studies. [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
A&D Company, Limited. (2023). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. [Link]
- Mahindroo, N., et al. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 76(3), 227–233.
-
International Journal of Novel Research and Development. (2022). Degradation Profiling of Pharmaceuticals: A Review. [Link]
-
Regis Technologies. (2023). Integrating Solid-State Chemistry into API Process Development. [Link]
- Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 651-657.
-
Creative Biolabs. Solubility Assessment Service. [Link]
- Varnek, A., et al. (2014). Kinetic solubility: Experimental and machine-learning modeling perspectives.
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Das, N., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14033–14043.
- Palka, N., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(21), 4753.
- Aulton, M. E., & Taylor, K. M. G. (Eds.). (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.
-
UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]
-
KK Wagh College of Pharmacy. Pre-formulation Studies. [Link]
-
ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]
- Mischenko, D. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.
- Meanwell, N. A., & Lolli, M. L. (Eds.). (2021). Applications of Heterocycles in the Design of Drugs and Agricultural Products. Academic Press.
-
Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link]
-
Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. [Link]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Immediate Release Solid Oral Dosage Forms Scale-Up and Postapproval Changes. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
-
National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
- Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775.
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. rheolution.com [rheolution.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. wishrutpharma.com [wishrutpharma.com]
- 14. Integrating Solid-State Chemistry into API Process Development - Regis Technologies [registech.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. rjptonline.org [rjptonline.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Solid State Stability | VxP Pharma [vxppharma.com]
- 23. pharmabeginers.com [pharmabeginers.com]
An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Executive Summary
This guide provides a comprehensive, field-proven framework for conducting a rigorous in vitro cytotoxicity assessment of the novel compound, "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid". The quinazoline core is a well-established pharmacophore in oncology, recognized for its broad spectrum of biological activities, including potent cytotoxic effects.[1][2][3] This document moves beyond a simple recitation of steps, offering a strategic workflow designed for researchers, scientists, and drug development professionals. It details the scientific rationale for assay selection, provides step-by-step protocols for a multi-pronged assessment—evaluating metabolic activity, membrane integrity, and apoptotic pathways—and outlines the necessary controls for generating trustworthy, publication-quality data. The ultimate goal is to not only determine the cytotoxic potential of the compound but also to gain preliminary insights into its mechanism of action.
Scientific Rationale & Foundational Principles
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline ring system is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic compounds.[1] Its derivatives are known to exhibit a remarkable array of pharmacological properties, including anti-inflammatory, anticonvulsant, antibacterial, and, most notably, antitumor activities.[1][2] This broad bioactivity has led to the quinazoline scaffold being termed a "privileged structure" in drug discovery.[3][4] Several approved anticancer drugs, such as Gefitinib and Erlotinib, are based on this core, primarily targeting tyrosine kinases involved in cancer cell proliferation. The inherent potential of this scaffold provides a strong rationale for investigating the cytotoxic properties of novel derivatives like this compound.
The Pyrrolidine Moiety: A Versatile Scaffold in Drug Design
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another critical building block in drug development.[5] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. This scaffold can significantly influence a molecule's stereochemistry, solubility, and binding interactions with biological targets.[5] The fusion of the proline-like pyrrolidine-2-carboxylic acid moiety to the bioactive quinazoline core in the target compound suggests a deliberate chemical design aimed at enhancing biological activity and specificity.
Hypothesis and Strategic Approach
Based on the established cytotoxic potential of the quinazoline framework and the versatile nature of the pyrrolidine ring, we hypothesize that This compound possesses cytotoxic activity against cancer cells.
To test this hypothesis rigorously, a multi-assay approach is essential. A single assay provides only one perspective on cell health. A comprehensive evaluation requires assessing multiple cellular endpoints to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to minimize compound-specific assay interference.[6] This guide details a three-pronged strategy:
-
Metabolic Viability Assessment (MTT Assay): Measures mitochondrial function as an indicator of overall cell health and proliferation.[7][8]
-
Membrane Integrity Assessment (LDH Assay): Quantifies the release of a cytosolic enzyme to measure cell lysis, a hallmark of necrosis.
-
Apoptosis Induction Assessment (Caspase-3/7 Assay): Detects the activation of key executioner caspases to specifically measure programmed cell death.[9]
Pre-Experimental Planning and Design
Cell Line Selection: The Biological Context
The choice of cell line is paramount and depends entirely on the research objective.[10][11] For a primary screen of a potential anticancer agent, a panel approach is recommended.
-
Cancer Cell Lines: Select lines relevant to common or specific cancer types. A standard panel might include:
-
Non-Cancerous Control Line: It is crucial to assess general cytotoxicity against a "normal" cell line to determine if the compound has a selective effect on cancer cells.
-
Human Fibroblasts (e.g., MRC-5): A common choice for baseline cytotoxicity testing.[14]
-
All cell lines should be obtained from a reputable cell bank (e.g., ATCC, DSMZ) to ensure authenticity and should be maintained at a low passage number to prevent genetic drift.[10][11]
Compound Preparation and Handling
-
Solubilization: The compound is likely to be poorly soluble in aqueous media. Dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Stock Solution Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[15]
Experimental Controls: The Key to Self-Validating Data
The inclusion of proper controls is non-negotiable for data integrity.[16]
-
Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This ensures that the solvent itself is not causing any cytotoxic effects.[16]
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is working correctly.
-
Medium Background Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.
Core Experimental Protocols
Protocol 1: Assessment of Metabolic Activity (MTT Assay)
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial reductase enzymes in living cells.[17] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8][18]
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17] Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" (e.g., from 0.1 µM to 100 µM) in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions or appropriate controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[19]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7][18]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.[20]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[17][19]
-
Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Assessment of Membrane Integrity (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[6][21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1), setting up an identical plate. It is crucial to include controls for maximum LDH release.[6]
-
Maximum LDH Release Control: To one set of untreated control wells, add 10 µL of a Lysis Buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.[22] This lyses all cells and represents 100% cytotoxicity.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the kit manufacturer's instructions) to each well.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] A coupled enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product.[16]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[22]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[22]
Protocol 3: Mechanistic Insight (Caspase-3/7 Activation Assay)
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[23] This assay uses a specific substrate (e.g., the peptide sequence DEVD) linked to a reporter molecule (colorimetric or fluorometric) that is released upon cleavage by active caspases.[9]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1), preferably using an opaque-walled 96-well plate suitable for fluorescence/luminescence measurements.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate in a specific assay buffer.
-
Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent directly to each well (often in a 1:1 volume ratio, e.g., 100 µL).
-
Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Excitation ~499 nm, Emission ~521 nm for green fluorescent probes) or luminescence using a compatible microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Data Analysis and Interpretation
Calculation of Percent Viability and Cytotoxicity
For MTT Assay:
-
Subtract the average OD of the medium background control from all other OD values.
-
Calculate Percent Viability using the formula:
-
% Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
For LDH Assay:
-
Subtract the average OD of the medium background control from all other OD values.
-
Calculate Percent Cytotoxicity using the formula:
-
% Cytotoxicity = ((OD of Treated Sample - OD of Untreated Control) / (OD of Maximum Release Control - OD of Untreated Control)) * 100
-
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in a 50% reduction in cell viability. This is a key metric of a compound's potency.[19] The IC₅₀ value is determined by plotting the Percent Viability (or inhibition) against the log of the compound concentrations and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines and time points.
| Cell Line | Treatment Duration | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | 48 hours | [Calculated Value] | [Calculated Value] |
| HepG2 | 48 hours | [Calculated Value] | [Calculated Value] |
| A2780 | 48 hours | [Calculated Value] | [Calculated Value] |
| MRC-5 | 48 hours | [Calculated Value] | [Calculated Value] |
Table 1: Example Data Summary for IC₅₀ Values.
Visualized Workflow and Mechanistic Triage
The following diagrams illustrate the overall experimental workflow and the logical relationship between the different cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assessment.
Sources
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 11. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
Methodological & Application
"1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" cell culture treatment methods
An In-Depth Guide to the In Vitro Characterization of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust cell culture treatment protocols for the novel compound, this compound. Lacking specific precedent in the literature, this guide synthesizes established methodologies for analogous chemical structures—namely quinazoline-based inhibitors and pyrrolidine-containing scaffolds. We present a logical, stepwise progression from fundamental compound handling and solubility assessment to the determination of cytotoxic and anti-proliferative effects, culminating in assays to probe the mechanism of action. The protocols herein are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.
Scientific Introduction & Hypothesized Mechanism of Action
The compound this compound integrates two pharmacologically significant moieties. The quinazoline core is a foundational scaffold in medicinal chemistry, renowned for its presence in numerous anti-cancer agents that function as kinase inhibitors.[1][2][3] Notably, many quinazoline derivatives target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), a critical node in signaling pathways that drive cell proliferation and survival.[1][4] The pyrrolidine ring is a versatile scaffold that imparts conformational rigidity and specific stereochemistry, which is often crucial for potent and selective interaction with biological targets.[5][6][7]
Given this structural heritage, we hypothesize that this compound functions as an inhibitor of a protein kinase signaling pathway, such as the EGFR-MAPK/PI3K pathway. Inhibition would block downstream signaling, leading to decreased cell proliferation, survival, and potentially the induction of apoptosis. The following protocols are designed to systematically test this hypothesis.
Figure 1: Hypothesized inhibition of the EGFR signaling pathway.
Foundational Protocols: Compound Preparation & Handling
Accurate and reproducible results begin with proper compound management.[8] Quinazoline-based compounds are frequently characterized by poor aqueous solubility, necessitating the use of an organic solvent.[9][10]
Protocol 2.1: Preparation of a 10 mM Primary Stock Solution
This protocol assumes the compound is supplied as a lyophilized powder.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Precision balance and sterile spatulas
Procedure:
-
Determine Mass: Before opening, confirm the molecular weight (MW) of your specific batch of the compound. For this example, we will use a hypothetical MW of 311.3 g/mol .
-
Calculation: Use the following formula to calculate the required volume of DMSO to create a 10 mM stock solution from 1 mg of compound: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000 Example: (1 mg / 311.3 g/mol ) * 100,000 = 321.2 µL
-
Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a bath sonicator for short intervals to aid dissolution.[11] Visually inspect to ensure no particulates remain.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light and moisture. This prevents degradation from repeated freeze-thaw cycles.[8]
Critical Note on Solvent Use: Most cell lines can tolerate DMSO up to 0.5% or 1%, but it is crucial to keep the final concentration in your culture medium as low as possible (ideally ≤0.1%) and consistent across all wells, including vehicle controls.[12]
Experimental Workflow: From Cytotoxicity to Mechanism
The following workflow provides a logical progression for characterizing the compound's cellular effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cibtech.org [cibtech.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Activity of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an experimental framework to evaluate the anti-inflammatory potential of the novel compound, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid . The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory properties.[1][2][3] This guide outlines a tiered, multi-faceted approach, beginning with robust in vitro assays to establish cellular activity and progressing to a well-established in vivo model of acute inflammation. The protocols are designed to not only determine the efficacy of the compound but also to provide insights into its potential mechanism of action, with a focus on key inflammatory pathways such as NF-κB and COX-2.[4][5][6][7]
Introduction: The Rationale for Investigation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a critical component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][8] The transcription factor NF-κB is a central mediator of the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][6][9][10] COX-2 is responsible for the production of prostaglandins, which are key drivers of pain and inflammation.[5][7][11][12][13]
The quinazoline nucleus is a recurring motif in compounds with diverse pharmacological activities, including anti-inflammatory effects.[2][3][14][15][16] Several quinazolin-4-one derivatives have been reported to inhibit the production of inflammatory mediators and show efficacy in animal models of inflammation.[16][17][18] The subject of this guide, "this compound," incorporates both the quinazoline scaffold and a pyrrolidine-2-carboxylic acid moiety. This unique combination warrants a thorough investigation of its potential to modulate inflammatory pathways.
This guide provides a logical workflow for the preliminary anti-inflammatory characterization of this novel compound, starting with cell-based assays and culminating in an acute in vivo model.
Hypothetical Mechanism of Action
Based on the known anti-inflammatory mechanisms of quinazoline derivatives and other non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound may exert its effects through the inhibition of the NF-κB signaling pathway and/or direct inhibition of the COX-2 enzyme. This would lead to a downstream reduction in the production of key inflammatory mediators.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of the test compound.
In Vitro Anti-Inflammatory Activity Assessment
The initial evaluation will be performed using the murine macrophage cell line, RAW 264.7. These cells are a well-established model for studying inflammation as they respond robustly to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, by producing a variety of inflammatory mediators.[19][20]
Experimental Workflow: In Vitro Assays
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The injection of carrageenan into the rat paw induces a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is associated with the production of prostaglandins and mediated by COX enzymes. [21]This model is therefore highly relevant for screening compounds with potential NSAID-like activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound (Test Compound)
-
Indomethacin or Diclofenac Sodium (Positive Control)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat. [22][21]6. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [21]7. Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group using the following formula:
% Inhibition = [1 - (VT / VC)] x 100
Where VT is the mean edema volume of the treated group and VC is the mean edema volume of the control group.
| Parameter | Description | Measurement Tool | Expected Outcome with Active Compound |
| Paw Edema | Swelling of the rat's hind paw | Plethysmometer | Significant, dose-dependent reduction in paw volume compared to the vehicle control group. |
Concluding Remarks
This structured approach provides a robust framework for the initial evaluation of the anti-inflammatory properties of "this compound". Positive results from these assays would provide a strong rationale for further, more detailed mechanistic studies, such as Western blot analysis for NF-κB and COX-2 protein expression, kinase assays, and evaluation in chronic inflammation models. The data generated will be crucial for guiding future drug development efforts for this promising compound.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Dolcet, X., et al. (2005). NF-kB in development and progression of human cancer. Virchows Archiv, 446, 475-482. (Note: While the provided link discusses NF-κB in autoimmunity and inflammation, the core mechanisms of NF-κB activation are relevant across various disease contexts.) Available at: [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Liu, S. F., & Malik, A. B. (2006). NF-kappaB Signaling in Pathological Responses of the Endothelium and Vasculature. Vascular pharmacology, 45(4), 237–246. (Note: While the provided link discusses NF-κB in neurological inflammation, the general principles of the signaling pathway are broadly applicable.) Available at: [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]
-
Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105–118. (Note: While the provided link is a broader resource on COX inhibitors, it contains relevant mechanistic information.) Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Available at: [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. Available at: [Link]
-
Debnath, S. (2023). Cox 2 inhibitors. Slideshare. Available at: [Link]
-
MedicineNet. (2022). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. Available at: [Link]
-
Al-Haj, N., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2020, 8878530. Available at: [Link]
-
Devaraj, S., et al. (2008). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Nutrition and Cancer, 60(1), 124-131. Available at: [Link]
-
ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Fecho, K., & Lysle, D. T. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. Available at: [Link]
-
Hosseinzadeh, A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 47(3), 292–298. Available at: [Link]
-
Zhang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 25. Available at: [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Available at: [Link]
-
ResearchGate. (2022). Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities. Available at: [Link]
-
Lee, S. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. Available at: [Link]
-
ResearchGate. (2017). (PDF) SYNTHESIS, ANALGESIC, ANTI-INFLAMMATORY AND MOLECULAR DOCKING STUDIES OF NEW QUINAZOLIN-4-ONE DERIVATIVES. Available at: [Link]
-
Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European journal of medicinal chemistry, 44(1), 83–90. Available at: [Link]
-
ResearchGate. (2021). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... Available at: [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-139. Available at: [Link]
-
Sharma, V., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in drug design & discovery, 17(1), 93–105. Available at: [Link]
-
Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules (Basel, Switzerland), 29(2), 384. Available at: [Link]
-
Kim, H. G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(2), 204–213. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1540. Available at: [Link]
-
Fisyuk, A. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. International journal of molecular sciences, 23(20), 12629. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current drug discovery technologies, 18(4), 546–558. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(23), 8466. Available at: [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal, 24(1), 108-115. Available at: [Link]
-
ResearchGate. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cox 2 inhibitors | PPTX [slideshare.net]
- 13. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 14. researchgate.net [researchgate.net]
- 15. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" in Cancer Cell Line Studies
Disclaimer: As of the latest literature review, specific experimental data and established protocols for "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" in cancer cell line studies are not publicly available. The following application notes and protocols are presented as a representative guide for researchers, scientists, and drug development professionals. This document is based on the well-documented anticancer activities of quinazoline and pyrrolidine derivatives and provides a comprehensive framework for the initial investigation of this specific compound.
Introduction: The Quinazoline and Pyrrolidine Scaffolds in Oncology
The quinazoline and pyrrolidine moieties are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Quinazoline derivatives, in particular, are well-represented among FDA-approved anticancer drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1][2] The broader class of quinazoline-based molecules has been shown to exhibit a wide range of anticancer activities by targeting various cellular pathways, including kinase inhibition, tubulin polymerization, and the induction of apoptosis.[2][3][4]
Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold found in many biologically active compounds.[5] Its derivatives have demonstrated diverse pharmacological activities, including antitumor effects.[6] The combination of the quinazoline and pyrrolidine-2-carboxylic acid scaffolds in "this compound" suggests a potential for novel anticancer activity, warranting a thorough investigation in relevant cancer cell line models.
Postulated Mechanism of Action
Based on the known biological activities of related compounds, "this compound" may exert its anticancer effects through several potential mechanisms. Quinazoline derivatives are known to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A primary hypothesis would be the inhibition of protein kinases, such as those in the PI3K/Akt or MAPK/ERK pathways.[2][4] These pathways are frequently dysregulated in cancer and are critical for cell growth and survival.
Diagram: Potential Signaling Pathways Targeted by Quinazoline Derivatives
Caption: A simplified diagram of the PI3K/Akt and MAPK/ERK signaling pathways, common targets for quinazoline-based anticancer agents.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a step-by-step guide for the initial in vitro characterization of "this compound" in cancer cell lines.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Example Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) [Hypothetical] |
| MCF-7 (Breast Cancer) | 48 | 15.2 |
| A549 (Lung Cancer) | 48 | 22.8 |
| HCT116 (Colon Cancer) | 48 | 18.5 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Diagram: Experimental Workflow for In Vitro Analysis
Caption: A flowchart illustrating the sequential workflow for the in vitro evaluation of a novel anticancer compound.
Cell Cycle Analysis
Quinazoline derivatives can induce cell cycle arrest.[3] Propidium iodide staining of cellular DNA followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases can be quantified.
Western Blotting for Target Validation
To investigate the molecular mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins in signaling pathways potentially targeted by the compound.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of "this compound" as a potential anticancer agent. The proposed protocols will enable researchers to assess its cytotoxic and apoptotic effects, and to begin elucidating its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify its direct molecular targets. The rich history of quinazoline and pyrrolidine derivatives in oncology suggests that this compound could hold significant promise in the development of new cancer therapies.
References
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Available at: [Link]
-
Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ResearchGate. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research. Available at: [Link]
-
New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Wiley Online Library. Available at: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Institutes of Health. Available at: [Link]
-
New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC and LC-MS Method for the Analysis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid, a novel heterocyclic compound with potential pharmaceutical applications. A systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method with UV detection is detailed, followed by its extension to a highly sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method. The protocols herein are designed to ensure the accurate quantification of the active pharmaceutical ingredient (API) and the separation of its potential degradation products, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]
Introduction
This compound is a molecule of interest in drug discovery, belonging to the quinazoline class of compounds.[4] The quinazoline scaffold is a common feature in many biologically active molecules, and the pyrrolidine-2-carboxylic acid moiety introduces a chiral center and potential for varied physiological interactions. As with any potential drug candidate, a reliable and robust analytical method is paramount for its characterization, stability assessment, and quality control throughout the development lifecycle.
This application note details a systematic workflow for creating a stability-indicating HPLC method, capable of separating the main compound from impurities and degradation products that may arise during manufacturing, storage, or under stress conditions. Furthermore, we describe the adaptation of this method for LC-MS, which provides enhanced sensitivity and specificity, crucial for impurity identification and pharmacokinetic studies.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Chemical Structure:
-
Molecular Formula: C₁₃H₁₃N₃O₂
-
Molecular Weight: 243.26 g/mol
-
Key Functional Groups: Quinazoline ring (aromatic, basic nitrogens), Pyrrolidine ring, Carboxylic acid (acidic), Tertiary amine.
-
-
Predicted Properties:
-
pKa: The presence of both acidic (carboxylic acid) and basic (quinazoline nitrogens) functional groups suggests the molecule is amphoteric. The pKa values will be critical for selecting the appropriate mobile phase pH to ensure optimal peak shape and retention.
-
UV Absorbance: Quinazoline derivatives are known to possess strong UV absorbance due to the aromatic ring system.[5] A UV scan is essential to determine the optimal wavelength for detection.
-
Solubility: The molecule's polarity suggests solubility in organic solvents like methanol and acetonitrile, and aqueous buffers, particularly at adjusted pH.
-
HPLC Method Development: A Stability-Indicating Approach
The primary objective is to develop a method that can quantify the parent compound and separate it from any potential degradation products. This is achieved through a combination of systematic screening and optimization, guided by forced degradation studies.
Initial Method Scouting and Rationale
Based on the analyte's structure, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[5][6]
-
Column Selection: A C18 column is a versatile and common choice for the separation of moderately polar to non-polar compounds. A column with end-capping is recommended to minimize peak tailing from the basic nitrogen groups.
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard for RP-HPLC.
-
Aqueous Phase: A buffer is necessary to control the ionization state of the carboxylic acid and quinazoline nitrogens. An acidic pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is often a good starting point to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.
-
Organic Phase: Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol and is a good initial choice.
-
-
Detection: Given the quinazoline core, UV detection is appropriate. An initial wavelength of 254 nm is a common starting point for aromatic compounds, with further optimization based on a UV scan of the analyte.[5]
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies must be performed according to ICH guidelines (Q1A(R2)).[7][8][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation pathways and ensure the analytical method can resolve the degradants from the parent peak.[7]
Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][10] A control sample should be protected from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the initial HPLC conditions.
Method Optimization
The chromatograms from the forced degradation studies will guide the optimization process. The goal is to achieve baseline separation of the parent peak from all major degradation peaks.
Workflow for HPLC Method Optimization
Caption: Workflow for HPLC Method Development.
Table 1: Example Optimized HPLC Method Parameters
| Parameter | Optimized Condition | Rationale |
| Column | C18, 2.7 µm, 4.6 x 100 mm | Smaller particle size provides higher efficiency and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of the carboxylic acid, improving retention and peak shape. Volatile buffer, suitable for LC-MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Maintains consistent pH and ionic strength throughout the gradient. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. | Optimized to provide separation between the parent peak and all observed degradation products within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times and can improve peak shape. |
| Injection Volume | 5 µL | A small volume to prevent column overload and peak distortion. |
| Detection | Diode Array Detector (DAD), monitoring at 265 nm | 265 nm was identified as a wavelength of maximum absorbance from the UV scan, providing optimal sensitivity. DAD allows for peak purity assessment. |
LC-MS Method Development
For higher sensitivity and specificity, particularly for identifying unknown impurities or for bioanalytical applications, the HPLC method can be readily adapted for LC-MS.
-
Ionization Source: Electrospray Ionization (ESI) is well-suited for this molecule due to its polar nature and the presence of ionizable functional groups. Both positive and negative ion modes should be evaluated.
-
Positive Mode (ESI+): Protonation is likely to occur on the quinazoline nitrogen atoms, yielding an [M+H]⁺ ion.
-
Negative Mode (ESI-): Deprotonation of the carboxylic acid will produce an [M-H]⁻ ion.
-
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements to aid in the identification of unknown degradants. A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Mobile Phase Compatibility: The use of formic acid as a mobile phase modifier is ideal as it is volatile and compatible with MS detection. Non-volatile buffers like phosphate must be avoided.
Protocol for LC-MS Method Adaptation:
-
Direct Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ionization mode (ESI+ or ESI-) and to identify the precursor ion (e.g., [M+H]⁺).
-
MS/MS Fragmentation: Perform fragmentation of the precursor ion to identify characteristic product ions. This is crucial for setting up selective MRM transitions for quantification.
-
LC-MS Analysis: Connect the optimized HPLC system to the mass spectrometer. Analyze the parent compound and stressed samples to confirm the elution of degradants and to obtain their mass information.
Table 2: Example LC-MS Method Parameters
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Scan Mode | Full Scan (m/z 100-500) and/or MRM for quantification |
| MRM Transition | (Hypothetical) Precursor Ion: m/z 244.1 -> Product Ion: m/z 198.1 |
Method Validation
The optimized HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][12][13][14] The validation parameters will depend on the intended application (e.g., assay, impurity testing).
Workflow for Analytical Method Validation
Caption: Key Parameters for Method Validation.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity of the analyte peak using a DAD. | No interference at the retention time of the analyte. The analyte peak should be spectrally pure and well-resolved from degradation products (Resolution > 2). |
| Linearity | Prepare at least five concentrations of the analyte spanning the expected range (e.g., 50-150% of the target concentration). Plot peak area versus concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze the spiked samples and calculate the percentage recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Validate by analyzing samples at this concentration and checking for acceptable precision and accuracy. | RSD ≤ 10% at the LOQ concentration. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. | Visual evaluation or S/N ratio. |
| Robustness | Systematically vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. No significant impact on quantitative results. |
Conclusion
This application note presents a detailed and logical framework for the development and validation of a stability-indicating HPLC and LC-MS method for "this compound". By following a systematic approach that begins with understanding the analyte's properties, employing forced degradation studies to guide optimization, and adhering to regulatory guidelines for validation, a robust and reliable analytical method can be established. This method is suitable for the quantitative analysis of the API, the detection and monitoring of impurities and degradation products, and can be adapted for high-sensitivity applications, thereby supporting the entire lifecycle of drug development.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link][1][12][13][14]
-
United States Pharmacopeia (USP), General Chapter <1225> Validation of Compendial Procedures. [Link][2][3][15][16]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Vertex AI Search, Grounding API Redirect.
-
U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, 2021. [Link]
-
BA Sciences, USP <1225> Method Validation. [Link]
-
ICH, Quality Guidelines. [Link]
-
ECA Academy, Revised USP Chapter <1225> "Validation of Compendial Methods" approved, 2017. [Link]
-
MedCrave, Forced Degradation Studies, 2016. [Link]
-
ResolveMass Laboratories Inc., Forced Degradation Testing in Pharma. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
-
Popat, K. H., & Kachhadia, P. K. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2343-2351. [Link]
-
IJCRT, ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Taylor & Francis Online, Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
-
PubChem, 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid. [Link]
-
PubMed Central, An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
PubMed, HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. [Link]
-
ResearchGate, Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
-
ResearchGate, Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
MDPI, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
PubMed, Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
ResearchGate, (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. investigationsquality.com [investigationsquality.com]
- 3. drugfuture.com [drugfuture.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. USP <1225> Method Validation - BA Sciences [basciences.com]
- 16. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.
Introduction
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-substituted quinazoline, most commonly 4-chloroquinazoline, and pyrrolidine-2-carboxylic acid (L-proline or its derivatives). Quinazoline derivatives are a significant class of N-containing heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2] The efficiency of this synthesis is crucial for the timely development of novel therapeutics. This guide will address common challenges and provide actionable solutions to improve your experimental outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield, or no desired product at all. What are the likely causes?
A1: Low to no yield in the synthesis of this compound can stem from several factors. A systematic evaluation of your reaction parameters is the first step in troubleshooting.[3]
-
Poor Reactivity of Starting Materials:
-
4-Chloroquinazoline: Ensure the quality of your 4-chloroquinazoline. It can degrade over time, especially if exposed to moisture. Consider using freshly prepared or purified starting material.
-
Pyrrolidine-2-carboxylic acid (Proline): The nucleophilicity of the secondary amine in proline is crucial for the reaction. Ensure you are using the correct stereoisomer if required and that the material is of high purity.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the ions formed during the reaction and facilitate the SNAr mechanism.[4] In some cases, alcohols like isopropanol have also been used successfully.[5]
-
Base: A base is typically required to deprotonate the carboxylic acid and the secondary amine of proline, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The stoichiometry of the base is important; an excess can lead to side reactions.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures typically range from 80 °C to 150 °C.[4][6] Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the 4-chloroquinazoline to quinazolin-4(3H)-one, a common side product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Formation of Side Products
Q2: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of impurities. What are the common side products and how can I minimize them?
A2: The formation of side products is a frequent challenge.[3] Understanding the potential side reactions is key to mitigating them.
-
Hydrolysis of 4-Chloroquinazoline: As mentioned, the presence of moisture can lead to the formation of quinazolin-4(3H)-one.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Dimerization or Polymerization: Under harsh conditions, starting materials or the product can undergo self-condensation or polymerization.
-
Solution: Optimize the reaction temperature and time. Avoid excessively high temperatures and prolonged heating.
-
-
Formation of 2,4-Disubstituted Quinazolines: If the starting material is a 2,4-dichloroquinazoline, regioselectivity becomes a critical factor. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[7][8][9]
-
Solution: Careful control of reaction conditions (temperature, stoichiometry of the nucleophile) can favor monosubstitution at the C4 position. Performing the reaction at lower temperatures can enhance regioselectivity.
-
Issue 3: Difficult Product Isolation and Purification
Q3: I am struggling to isolate a pure product from the reaction mixture. What purification strategies are most effective?
A3: The work-up and purification procedures are as critical as the reaction itself for obtaining a high-purity product.
-
Initial Work-up:
-
After the reaction is complete, the mixture is typically cooled to room temperature. If a high-boiling solvent like DMSO was used, it can be removed under reduced pressure or by partitioning with water and an organic solvent like ethyl acetate.[4]
-
An aqueous wash with a mild acid (e.g., dilute HCl) can help to remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities. A final brine wash is often employed to remove residual water.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity crystalline product.
-
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield improvement.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloroquinazoline | 164.60 | 1.0 g | 6.08 |
| L-Proline | 115.13 | 0.77 g | 6.69 |
| Triethylamine (TEA) | 101.19 | 1.70 mL | 12.16 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 g, 6.08 mmol) and L-proline (0.77 g, 6.69 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (20 mL) to the flask, followed by the dropwise addition of triethylamine (1.70 mL, 12.16 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are the nucleophilic attack of the deprotonated proline on the electron-deficient C4 position of the quinazoline ring, followed by the elimination of the chloride leaving group.
Caption: Troubleshooting decision tree.
References
- Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- Benchchem. (2025, December). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- Sánchez, M., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- de Oliveira, M. A., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Semantic Scholar. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives.
- ResearchGate. (2024, December 12). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PubMed. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- ResearchGate. (2020, April 17). Synthesis of Quinazoline and Quinazolinone Derivatives.
- ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to....
- PMC - PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" purification challenges and solutions
Welcome to the technical support guide for the purification of "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid." This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps to overcome the unique purification challenges presented by this molecule.
Understanding the Molecule: The Root of Purification Challenges
"this compound" is a structurally complex molecule with distinct chemical features that complicate its purification. A successful strategy must account for:
-
Zwitterionic Character: The molecule possesses both a basic quinazoline nitrogen moiety and an acidic carboxylic acid group from the proline backbone. At physiological pH, it likely exists as a zwitterion. This dual nature makes its solubility highly dependent on pH.
-
High Polarity: The combination of the heterocyclic system and the amino acid fragment results in a very polar compound, which can behave poorly during standard silica gel chromatography.
-
Chirality: Assuming the synthesis utilizes an enantiomerically pure form of proline (e.g., L-proline), maintaining chiral integrity is critical. Conditions that could cause racemization must be avoided.
-
Potential Impurities: A common synthesis involves the nucleophilic substitution of a 4-haloquinazoline with proline. This can lead to impurities such as unreacted starting materials, inorganic salts, and potential side products.
This guide is structured to address these challenges head-on, providing you with a logical framework for developing a robust purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor to consider when purifying this compound?
The zwitterionic nature is paramount. The compound's solubility will be lowest at its isoelectric point (pI) and significantly higher at pH values well above or below the pI.[1][2] Exploiting this pH-dependent solubility through techniques like isoelectric precipitation is often the most effective first step in purification.[1][3][4]
Q2: My compound streaks badly on a standard silica gel TLC plate. How can I get a clean separation?
This is a classic issue with basic nitrogen-containing heterocycles on acidic silica gel.[5] The basic nitrogen interacts strongly with the acidic silanol groups, causing streaking. To resolve this:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et3N) or ammonium hydroxide to your mobile phase (e.g., 0.5-2%). This neutralizes the acidic sites on the silica, leading to sharper spots.[6]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or switch to reversed-phase (C18) chromatography.[6]
Q3: What are the most likely impurities I should be trying to remove?
Based on a probable synthesis from 4-chloroquinazoline and L-proline, the key impurities are:
-
Unreacted L-proline: Highly polar and water-soluble.
-
Unreacted 4-chloroquinazoline: Less polar than the product.
-
Inorganic Salts: Such as sodium or potassium chloride, if a base like NaOH or K2CO3 is used in the synthesis.
-
Hydrolysis Products: Such as quinazolin-4-one, if the reaction is performed in the presence of water.
Q4: How can I confirm the chiral purity of my final product?
If the starting material was enantiomerically pure (e.g., L-proline), you must confirm that no racemization occurred. Standard analytical techniques like NMR or achiral HPLC will not distinguish between enantiomers. The preferred methods are:
-
Chiral HPLC: Using a polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) is the most direct and accurate method.[7]
-
NMR with Chiral Shift Reagents: While less common now, this can be used to resolve signals from different enantiomers.
-
Derivatization: Reacting the compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[8]
Troubleshooting Purification Workflows
This section provides a problem-oriented guide to specific experimental challenges.
Diagram: Purification Method Selection Workflow
This diagram outlines a logical approach to selecting the right purification strategy.
Caption: Workflow for selecting the primary purification method.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Crude product is a sticky oil or gum. | 1. High concentration of impurities depressing the melting point. 2. Presence of residual high-boiling solvents (e.g., DMSO, DMF). | 1. Start with Isoelectric Precipitation: This is highly effective for zwitterions and can remove many impurities, often inducing solidification.[1][4] 2. Aqueous Workup: Perform an aqueous wash to remove salts and water-soluble impurities. 3. Solvent Trituration: Suspend the oil in a non-polar solvent (e.g., hexanes, diethyl ether) and stir vigorously to see if a solid crashes out. |
| Compound fails to crystallize ("oils out"). | 1. Solution is too concentrated or cooled too quickly. 2. Unsuitable solvent system. 3. Impurities are inhibiting crystal lattice formation. | 1. Modify Cooling: Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly. Scratch the flask with a glass rod to create nucleation sites.[6] 2. Change Solvents: The ideal solvent should dissolve the compound when hot but poorly when cold. Try polar aprotic solvents like acetonitrile or ethanol/water mixtures.[9] |
| Poor separation in column chromatography. | 1. Incorrect mobile phase polarity. 2. Strong interaction with acidic silica gel (streaking). 3. Column overloading. | 1. Optimize Mobile Phase with TLC: Find a solvent system that gives your product an Rf of ~0.2-0.4.[10] 2. Add Modifiers: For silica gel, add 0.5-2% triethylamine or 1% acetic acid to the eluent to improve peak shape.[5][6] 3. Switch to Reversed-Phase: Use a C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or TFA as a modifier.[6] |
| Product seems to decompose on silica gel. | 1. The acidic nature of silica gel is catalyzing degradation. | 1. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine before loading your sample. 2. Use Neutral Alumina: Alumina is a less acidic alternative to silica gel.[6] |
Detailed Experimental Protocols
Protocol 1: Purification by Isoelectric Precipitation
This technique leverages the zwitterionic nature of the molecule to achieve purification. The compound is least soluble at its isoelectric point (pI).
-
Dissolution: Dissolve the crude material in an aqueous basic solution (e.g., 1M NaOH or 1M K2CO3) to deprotonate the carboxylic acid, forming the highly soluble carboxylate salt. Use the minimum volume necessary for complete dissolution.
-
Filtration (Optional): If any insoluble, non-polar impurities are present (like residual 4-chloroquinazoline), filter the basic solution to remove them.
-
Acidification: Cool the solution in an ice bath. While stirring vigorously, slowly add an aqueous acid (e.g., 1M HCl or 1M Acetic Acid) dropwise.
-
Precipitation: Monitor the solution. As the pH approaches the pI, the product will begin to precipitate as a solid. Continue adding acid until no more precipitate forms. A pH meter can be used for precise control if the pI is known or has been estimated.
-
Isolation: Allow the suspension to stir in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Reversed-Phase Flash Chromatography
This is an excellent alternative to normal-phase chromatography for this polar molecule.
-
Stationary Phase: C18-functionalized silica gel.
-
Sample Loading:
-
Liquid Loading: Dissolve the sample in a minimal amount of a strong solvent like methanol or DMF.
-
Dry Loading (Recommended): Dissolve the sample in a suitable solvent (e.g., methanol), add a small amount of C18 silica, and evaporate the solvent to dryness. This creates a free-flowing powder that can be loaded onto the column.[6]
-
-
Mobile Phase Selection:
-
Solvent A: Deionized water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid modifier helps to protonate the quinazoline nitrogen and the carboxylate, ensuring consistent ionization and sharp peaks.
-
Solvent B: Acetonitrile or Methanol + 0.1% of the same acid.
-
-
Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 95:5 A:B).
-
Load the sample onto the column.
-
Run a gradient elution, gradually increasing the percentage of Solvent B to elute the compound. A typical gradient might be 5% to 70% B over 20-30 column volumes.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and additives like TFA may require lyophilization (freeze-drying) for complete removal.
Diagram: Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2007).
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). BenchChem.
- Any tips for purification of two zwitterionic compounds? (2022). Reddit.
- Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor.
- Protein precipit
- Method for detecting trace chiral isomer D-proline in L-proline. (n.d.).
- Mehta, H. B., Dixit, B. C., & Dixit, R. B. (2014). L-Proline catalyzed one-pot multi-component synthesis of 2-(1, 3-diphenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one derivatives and their biological studies. Chinese Chemical Letters, 25(5), 741-744.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023).
- Wang, N. S. (n.d.).
- Nahol, A. (2025).
- Column chromatography & TLC on highly polar compounds? (2017). Reddit.
- Column chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Gök, D. (2022).
- Sharma, A. (n.d.).
- Isolation/purification of zwitterionic phospholipid. (2025). Reddit.
- The Power of Zwitterions in Water Tre
- Gök, D. (2020).
- Solvent free synthesis of some quinazolin-4(3H)-ones. (2008).
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- HPLC method dev strategies for Zwitterions. (2019).
- On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). The Royal Society of Chemistry.
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. (2004). Synlett.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.
- Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive M
- Separation and Refining of Amino acids. (n.d.).
- Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop. (2025). PubMed.
- Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. (n.d.). Generis Publishing.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- L-proline catalyzed one pot synthesis of novel 1,4-dihydro pyridine derivatives. (n.d.).
Sources
- 1. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 2. Isoelectric Precipitation [user.eng.umd.edu]
- 3. Protein precipitation - Wikipedia [en.wikipedia.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Navigating Solubility Challenges of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid in Biological Assays
Welcome to the technical support center for researchers utilizing "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" and related quinazoline-based compounds. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common solubility hurdles encountered during in vitro biological assays. As specialists in drug discovery and development, we understand that suboptimal compound solubility can lead to inconsistent data, artifactual results, and a misinterpretation of a compound's true biological activity. This resource consolidates field-proven insights and established scientific principles to empower you to overcome these challenges.
Understanding the Core Problem: The Quinazoline Scaffold and Solubility
The quinazoline core, a fused benzene and pyrimidine ring system, is a prevalent scaffold in medicinal chemistry, particularly for kinase inhibitors. However, the rigid, planar, and often lipophilic nature of many quinazoline derivatives, including "this compound," contributes to high crystal lattice energy and poor aqueous solubility. This inherent characteristic is the primary reason for the solubility challenges observed in biological assays.
Furthermore, the quinazoline ring system contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Generally, these compounds are weak bases and exhibit greater solubility in acidic environments where they can be protonated.[1][2][3][4]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the handling of "this compound" in experimental settings.
Q1: I'm having trouble dissolving the powdered compound in my buffer. What should I do?
A1: Direct dissolution in aqueous buffers is highly unlikely to be successful. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds. For particularly challenging compounds, gentle warming (to 37°C) and sonication can be employed to facilitate dissolution in DMSO.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my cell culture medium or assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, often termed "crashing out," is a classic sign of a compound with poor aqueous solubility. When the DMSO stock is diluted into an aqueous environment, the DMSO concentration drops dramatically, and the compound is no longer soluble at that concentration in the final aqueous medium.[5] To mitigate this, consider the following strategies:
-
Optimize the dilution process: Add the DMSO stock to your pre-warmed (37°C) aqueous medium dropwise while vortexing or stirring. This gradual introduction can sometimes prevent immediate precipitation.
-
Reduce the final concentration: The most straightforward approach is to lower the final working concentration of your compound to below its aqueous solubility limit.
-
Use an intermediate dilution step: Instead of a single large dilution, create a series of intermediate dilutions in your assay buffer.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO with minimal effects.[6] Determine the maximum tolerable DMSO concentration for your specific cell line and adjust your dilution scheme accordingly.
Q3: Can the pH of my assay buffer affect the solubility of "this compound"?
A3: Absolutely. As a weak base, the solubility of this compound is pH-dependent. It will be more soluble at a lower (acidic) pH where the basic nitrogen atoms on the quinazoline ring are protonated.[1][2][3][4] Standard cell culture media is typically buffered to a physiological pH of ~7.4. If your assay allows, you might consider using a more acidic buffer system, but you must first validate that this pH change does not negatively impact your target protein or cells.
Q4: Are there any additives I can use to improve the solubility of my compound in the final assay volume?
A4: Yes, several solubility-enhancing excipients can be employed, provided they do not interfere with your assay:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or propylene glycol can be used in small percentages (typically 1-5%) in the final assay medium.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively "shielding" the hydrophobic regions and increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a systematic workflow for diagnosing and resolving solubility problems with "this compound".
Problem 1: Compound Precipitation in Stock Solution (100% DMSO)
-
Symptom: Visible precipitate or crystals in the DMSO stock solution, especially after storage at 4°C or -20°C.
-
Cause: The compound's solubility in DMSO may be temperature-dependent, or the concentration may exceed its saturation point even in DMSO.
-
Solution Workflow:
Caption: Workflow for addressing precipitation in DMSO stock solutions.
Problem 2: Precipitation Upon Dilution into Aqueous Buffer/Medium
-
Symptom: Cloudiness, turbidity, or visible precipitate immediately upon adding the DMSO stock to the assay buffer or cell culture medium.
-
Cause: The final compound concentration exceeds its aqueous solubility limit.
-
Solution Workflow:
Caption: Workflow for addressing precipitation upon dilution.
Experimental Protocols
Protocol 1: Determining Kinetic Solubility in Assay Buffer
This protocol provides a quick method to estimate the maximum soluble concentration of your compound in your specific assay buffer.
Materials:
-
High-concentration stock solution of "this compound" in 100% DMSO (e.g., 10 mM).
-
Your final assay buffer or cell culture medium.
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance at 620 nm.
Procedure:
-
Prepare a series of 2-fold dilutions of your DMSO stock solution in 100% DMSO.
-
In the 96-well plate, add a fixed volume of your assay buffer to each well (e.g., 198 µL).
-
Add a small volume of each DMSO dilution to the corresponding wells of the assay buffer to achieve your desired final concentrations (e.g., add 2 µL of the DMSO dilutions to 198 µL of buffer for a final DMSO concentration of 1%).
-
Mix the plate well and incubate at room temperature for 1-2 hours.
-
Read the absorbance of the plate at 620 nm. An increase in absorbance indicates light scattering due to compound precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is your estimated kinetic solubility.
Protocol 2: EGFR Kinase Inhibition Assay (Example)
This is a generalized protocol for a biochemical kinase assay. Solubility issues can arise during the preparation of the inhibitor dilutions.
Materials:
-
Recombinant EGFR kinase.
-
Kinase substrate (e.g., a tyrosine-containing peptide).
-
ATP.
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[3]
-
"this compound" stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ from Promega).[3]
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of your compound in kinase assay buffer containing a constant percentage of DMSO. Visually inspect for any precipitation.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (buffer with the same DMSO concentration).[3]
-
Add the EGFR enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for your chosen detection reagent.
Protocol 3: Cell Viability (MTT/MTS) Assay
This protocol outlines a typical cell-based viability assay where compound precipitation can be a significant issue.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3).[10]
-
Complete cell culture medium.
-
"this compound" stock solution in DMSO.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in complete cell culture medium. Be vigilant for any signs of precipitation. It is crucial to pre-warm the medium to 37°C before adding the compound.[5]
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of your compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Before adding the viability reagent, inspect the wells under a microscope for any signs of compound precipitation.
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[9]
-
If using MTT, add the solubilization solution and ensure the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
Data Summary Table
| Solubility Enhancement Strategy | Mechanism of Action | Typical Final Concentration in Assay | Potential Issues |
| DMSO | Organic co-solvent | 0.1% - 1% | Cellular toxicity at higher concentrations.[6] |
| Ethanol | Organic co-solvent | 1% - 5% | Can affect protein stability and cell viability. |
| pH Adjustment | Increases ionization of weak bases | Assay-dependent | May alter protein activity or cellular health. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes | Varies (mg/mL range) | Can sometimes interfere with compound-target binding. |
| Sonication/Warming | Provides energy to overcome crystal lattice forces | Not applicable to final assay | Can aid in dissolving stock solutions. |
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
PubMed. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
- Chen, J., et al. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing the Synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid . This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this molecule. The formation of this product is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.
The reaction involves the displacement of a leaving group (typically a halide, such as chlorine) from the C4 position of the quinazoline ring by the secondary amine of a proline derivative. The C4 position is electronically deficient and thus highly activated for nucleophilic attack, a fact supported by Density Functional Theory (DFT) calculations which show it has a high LUMO coefficient.[1][2] While conceptually straightforward, the practical success of this synthesis hinges on the careful optimization of several interdependent reaction parameters.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize reaction conditions, ensuring higher yields, purity, and reproducibility.
General Reaction Scheme & Mechanism
The core transformation is the SNAr reaction between a 4-substituted quinazoline and (L)-proline. The generally accepted mechanism proceeds via an addition-elimination pathway.
-
Nucleophilic Attack: The nitrogen atom of proline attacks the electron-deficient C4 carbon of the quinazoline ring. This is typically the rate-determining step.[3]
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the quinazoline ring system, stabilized by the nitrogen atoms.[4]
-
Elimination: The leaving group (Cl⁻) is expelled, and the aromaticity of the quinazoline ring is restored to yield the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent issue that can often be resolved by systematically evaluating the core reaction components.
A1: Key Troubleshooting Steps for Low Conversion
-
Assess Nucleophile Reactivity (Proline): The secondary amine of proline is a good nucleophile, but its reactivity is highly dependent on the reaction medium. In the presence of an acid (like the HCl byproduct), the amine can be protonated, rendering it non-nucleophilic.
-
Solution: Ensure a suitable base is present in at least a stoichiometric amount to neutralize any generated acid and to deprotonate the carboxylic acid of proline, which can improve solubility and prevent other side reactions. If using a proline salt (e.g., hydrochloride), an additional equivalent of base is required.
-
-
Evaluate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.[5]
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.[6] They effectively solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or isopropanol can be used, but they can form hydrogen bonds with the proline nitrogen, reducing its nucleophilicity and slowing the reaction.[7][8] They may also act as competing nucleophiles at high temperatures.[9]
-
-
Increase Reaction Temperature: Chemical reactions are generally accelerated by heat.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C, or even higher, while monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can also dramatically reduce reaction times.[10] Be aware that higher temperatures can also promote side reactions.[1]
-
Q2: My TLC/LC-MS shows multiple spots, indicating side products. How can I improve selectivity?
The formation of byproducts is often related to reaction conditions being too harsh or an improper choice of base or solvent.
A2: Strategies to Minimize Side Product Formation
-
Hydrolysis of Starting Material: 4-Chloroquinazoline can be hydrolyzed to quinazolin-4-one in the presence of water and base, especially at elevated temperatures. Quinazolin-4-one is often unreactive and will appear as a persistent byproduct.
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Di-substitution or Other Competing Reactions: While the C4 position is most reactive, harsh conditions (e.g., very high temperatures) could potentially lead to other reactions.[1] If starting with a di-substituted quinazoline (e.g., 2,4-dichloroquinazoline), reaction at the C2 position can occur under more forcing conditions.[11]
-
Solution: Use the minimum effective temperature. Employ just a slight excess of the proline nucleophile (e.g., 1.1-1.2 equivalents) instead of a large excess.
-
-
Incorrect Base Choice: A very strong base like NaH or an alkoxide might react with certain solvents or functional groups, leading to undesired products.[9]
-
Solution: Use a non-nucleophilic organic base like DIPEA or an inorganic carbonate like K₂CO₃ or Cs₂CO₃, which are generally well-tolerated.[12]
-
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Insufficient activation (low temp), poor solvent, no base. | Increase temperature, switch to DMF/DMSO, add K₂CO₃ or DIPEA. |
| Multiple Byproducts | Reaction temperature too high, presence of water. | Lower temperature, ensure anhydrous conditions. |
| Starting Material Remains | Low temperature, weak base, protic solvent. | Increase temperature, use a stronger base (e.g., Cs₂CO₃), switch to aprotic solvent. |
| Difficult Purification | High-boiling solvent (DMF/DMSO) remains. | After reaction, perform an aqueous workup and extract with an immiscible solvent (e.g., EtOAc). The product is an acid, so pH control is key. |
Q3: Which base and solvent combination is the best starting point?
For any new optimization, a reliable starting point is crucial. Based on literature precedence for SNAr reactions on quinazolines, a standard set of conditions can be proposed.
A3: Recommended Starting Conditions
A combination of an inorganic base and a polar aprotic solvent is often a robust starting point.
| Parameter | Recommendation | Justification |
| Solvent | DMF or DMSO | Excellent solvating power for polar reactants and intermediates; high boiling point allows for a wide temperature range.[6][13] |
| Base | K₂CO₃ or Cs₂CO₃ | Effective at neutralizing HCl byproduct and deprotonating proline. Cesium carbonate offers higher solubility and basicity, often accelerating reactions.[12] DIPEA is also a good, non-nucleophilic organic alternative.[1] |
| Temperature | Start at 60 °C | This provides a good balance between reaction rate and minimizing potential side reactions. Adjust as needed based on monitoring. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol and should be optimized based on your specific substrate and scale.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq), (L)-proline (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a starting material concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM) or LC-MS until the 4-chloroquinazoline is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and adjust the pH to ~9-10 with aqueous NaOH. This ensures the product's carboxylic acid is deprotonated (carboxylate form) and soluble in the aqueous phase.
-
Wash the aqueous layer with an organic solvent like ethyl acetate or ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~3-4 with cold 1N HCl. The product should precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., methanol).
-
Spotting: Spot the sample onto a silica gel TLC plate alongside spots of your starting materials (4-chloroquinazoline and proline) for comparison.
-
Elution: Develop the plate in an appropriate mobile phase. A good starting point is 10:1 Dichloromethane:Methanol. Add a few drops of acetic acid to the eluent to ensure the carboxylic acid product runs as a sharp spot.
-
Visualization: Visualize the plate under UV light (254 nm). The disappearance of the 4-chloroquinazoline spot and the appearance of a new, more polar product spot indicates reaction progress.
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
-
Silva, T. H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
Sánchez, M. V., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 56. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Barros, F. W. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 12, 28766-28776. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Silva, T. H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Rauf, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706562. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives. [Link]
- BenchChem. (2025).
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
ResearchGate. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]
-
PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Gök, D., & Özdemir, U. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(2), 221-230. [Link]
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]
-
Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
ACS. (2016). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Aromatic Nucleophilic Substitution [fishersci.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating In Vivo Bioavailability Challenges for 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Drug Development Technologies
Welcome to the technical support center for researchers working with novel quinazoline derivatives. This guide is designed to provide in-depth, practical solutions for scientists encountering bioavailability challenges during the in vivo evaluation of "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" and related compounds. Our approach is rooted in explaining the causal mechanisms behind these challenges and providing robust, self-validating experimental protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo efficacy with this compound is significantly lower than my in vitro potency suggests. How can I determine if poor bioavailability is the root cause?
Answer:
This is a classic and critical question in early drug development. A significant discrepancy between in vitro potency (e.g., IC50) and in vivo efficacy often points to a pharmacokinetic (PK) issue, with poor oral bioavailability being the most common culprit. Before investing in complex formulation work, you must first confirm and quantify the problem.
The most direct method is to conduct a preliminary PK study in a rodent model (typically rats or mice) to determine the compound's absolute bioavailability (F%) . This involves comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration.
Causality: The IV route provides a baseline where 100% of the drug enters systemic circulation. By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose (normalized for dose), you can calculate the fraction of the drug that is successfully absorbed and escapes first-pass metabolism. A low F% (e.g., <10%) definitively confirms a bioavailability problem.
Here is a logical workflow for this initial investigation:
A carefully designed preclinical study is essential for these initial steps.[1][2][3]
Q2: My compound's absolute bioavailability is confirmed to be very low. What intrinsic properties of this compound are the likely culprits?
Answer:
Your molecule has two key structural features that are likely contributing to poor bioavailability: the quinazoline core and the carboxylic acid moiety . Understanding their individual and combined effects is crucial.
-
The Quinazoline Core: Quinazoline derivatives, particularly those developed as kinase inhibitors, are often large, rigid, and lipophilic molecules.[4][5][6] This can lead to very low aqueous solubility, a primary rate-limiting step for absorption. This is often referred to as being a "brick-dust" molecule.[7]
-
The Carboxylic Acid Moiety: While intended to improve solubility, a carboxylic acid group introduces pH-dependent behavior that creates a difficult trade-off.[8][9]
-
In the stomach (low pH ~1-2): The carboxylic acid will be protonated (-COOH), making this part of the molecule less polar and significantly reducing its aqueous solubility. This can lead to the drug precipitating out of solution before it reaches the primary absorption site.
-
In the intestine (higher pH ~6-7.5): The group will be deprotonated (-COO⁻), making it an ion and increasing aqueous solubility. However, this charged state can drastically reduce its ability to passively diffuse across the lipid membranes of the intestinal epithelium.[8]
-
Therefore, your compound likely suffers from both solubility-limited and permeability-limited absorption . To guide your formulation strategy, you must quantify these properties.
| Parameter | Experimental Method | Rationale & Implication for Bioavailability |
| pKa | Potentiometric titration / UV-spectroscopy | Determines the pH at which the carboxylic acid ionizes. Crucial for understanding its state in different GI tract segments. |
| LogP / LogD | Shake-flask method (Octanol/Water) | Measures lipophilicity. A high LogP (>3) suggests poor aqueous solubility. LogD at pH 7.4 is more physiologically relevant and indicates permeability potential. Quinazolines often have high LogP.[4][5] |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays | Measures solubility in different pH buffers (e.g., pH 2.0, 6.8). A low value (<10 µg/mL) in intestinal pH buffer confirms a solubility-limited absorption problem. |
| Solid-State Form | XRPD, DSC | Identifies if the material is crystalline or amorphous. Crystalline forms are more stable but less soluble. The presence of different polymorphs can lead to variable results.[10] |
| Permeability | PAMPA / Caco-2 Assay | PAMPA assesses passive diffusion. Caco-2 assays can also identify if the compound is a substrate for efflux transporters (e.g., P-gp), which can actively pump the drug out of intestinal cells, further reducing absorption. |
Q3: The characterization confirms my compound is a poorly soluble, crystalline solid. What are the most effective formulation strategies to improve its bioavailability?
Answer:
For a compound with these characteristics (likely a Biopharmaceutics Classification System (BCS) Class II or IV agent), the goal is to increase the dissolution rate and/or present the drug to the intestinal wall in a solubilized form.[7][10] Several advanced formulation strategies can achieve this. The choice depends on the compound's specific properties, such as its melting point and lipophilicity.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for "brick-dust" compounds.[11]
-
Mechanism: The drug is molecularly dispersed within a polymer matrix (e.g., HPMC, HPMCAS, PVP).[12][13] This prevents the drug from crystallizing, holding it in a high-energy, amorphous state that is much more soluble than its crystalline form. Upon administration, it can generate a supersaturated solution in the gut, driving absorption.
-
Best For: Compounds with high melting points where particle size reduction is insufficient.
-
Manufacturing: Typically prepared by spray drying or hot-melt extrusion.
-
-
Lipid-Based Formulations (LBFs): This approach is ideal for "grease-ball" molecules (high LogP).[10][14]
-
Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form a fine oil-in-water emulsion upon contact with gastrointestinal fluids.[15] This keeps the drug in a solubilized state, bypassing the dissolution step entirely.
-
Best For: Highly lipophilic (LogP > 4) compounds that have good solubility in lipidic excipients.
-
Manufacturing: Simple mixing of liquid components, often filled into soft gelatin capsules.
-
-
Particle Size Reduction (Nanosizing):
-
Mechanism: Decreasing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[16]
-
Best For: Compounds where dissolution rate is the primary barrier, but which have some inherent solubility.
-
Manufacturing: Wet media milling or high-pressure homogenization.
-
The following decision tree can help guide your formulation choice based on initial physicochemical data.
| Strategy | Primary Mechanism | Advantages | Disadvantages | Key Excipients |
| Amorphous Solid Dispersion (ASD) | Increase apparent solubility by preventing crystallization. | Significant bioavailability enhancement for BCS II/IV drugs; established technology. | Physical instability (recrystallization); high polymer loading needed. | HPMCAS, PVP/VA, Soluplus®.[12][13] |
| Lipid-Based (SEDDS) | Present drug in a pre-dissolved, emulsified state. | Bypasses dissolution; can enhance lymphatic uptake; good for "grease-ball" drugs. | Limited drug loading; potential for GI irritation from surfactants. | Medium-chain triglycerides, Polysorbate 80, Cremophor®.[12][17] |
| Nanosizing | Increase surface area to accelerate dissolution rate. | Applicable to a wide range of drugs; avoids organic solvents. | Can be energy-intensive; risk of particle aggregation (Ostwald ripening). | Surfactants (e.g., Poloxamers) and polymers for stabilization.[7] |
Q4: I have prepared several formulations. How do I design a robust preclinical in vivo study to select the best candidate for further development?
Answer:
A well-designed, head-to-head comparative bioavailability study in a single species is the gold standard for selecting a lead formulation. The goal is to determine which formulation provides the most favorable pharmacokinetic profile, focusing on maximizing exposure (AUC) and achieving a suitable peak concentration (Cmax).
-
Animal Model & Housing:
-
Use male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimate animals for at least 3 days.
-
Fast animals overnight (8-12 hours) before dosing to reduce variability from food effects, but allow free access to water.[1]
-
-
Study Groups:
-
Design a parallel group study. A crossover design may be possible if washout is sufficient, but is often more complex.
-
Group 1 (Control): Simple aqueous suspension (e.g., in 0.5% methylcellulose).
-
Group 2: Formulation A (e.g., Amorphous Solid Dispersion).
-
Group 3: Formulation B (e.g., SEDDS).
-
Group 4 (Optional IV): A low-dose IV group can be included to re-confirm absolute bioavailability for each formulation if clearance is unknown.
-
Use n=4-6 animals per group to ensure statistical power.
-
-
Dose Preparation & Administration:
-
Prepare all formulations on the day of dosing. Ensure homogeneity.
-
Administer a consistent dose across all oral groups (e.g., 10 mg/kg) via oral gavage. The volume should be based on body weight (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect sparse samples if using multiple animals per time point or serial samples from cannulated animals.
-
A typical sampling schedule would be: predose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood (~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). Place on ice immediately.
-
-
Sample Processing & Bioanalysis:
-
Centrifuge blood to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify drug concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal.
-
Compare the parameters across groups to select the lead formulation.
-
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-last (ng*hr/mL) | Relative F% (vs. Suspension) |
| Suspension | 10 | 55 ± 15 | 4.0 | 350 ± 90 | 100% |
| ASD | 10 | 480 ± 110 | 1.5 | 2800 ± 550 | 800% |
| SEDDS | 10 | 650 ± 150 | 1.0 | 3100 ± 620 | 885% |
Interpretation: In this example, both the ASD and SEDDS formulations dramatically improved exposure compared to the simple suspension.[18] The SEDDS formulation provided a slightly higher peak concentration and overall exposure, making it the superior candidate for further development, assuming the toxicity profile is acceptable.
Q5: Are there any specific metabolic or toxicity concerns I should be aware of with a carboxylic acid-containing drug like this?
Answer:
Yes, this is an important consideration for long-term development. While the carboxylic acid group can be beneficial, it is also known to be a site of metabolic activation that can, in some cases, lead to idiosyncratic drug toxicity.[19]
The primary pathway of concern is the formation of acyl glucuronides in the liver. These metabolites can be chemically reactive and have been implicated in the toxicity of some carboxylic acid-containing drugs.[20] They can covalently bind to proteins, which may trigger an immune response or disrupt cellular function.
Practical Implications:
-
During later-stage preclinical development, it is wise to perform metabolite identification studies to see if acyl glucuronides are major metabolites of your compound.
-
The rate of formation and reactivity of these metabolites can be assessed in in vitro systems like human liver microsomes or hepatocytes.[19]
-
If your compound is found to form reactive metabolites, a potential medicinal chemistry strategy could be to replace the carboxylic acid with a suitable bioisostere , such as a tetrazole, which can retain the desired binding properties but is not susceptible to this metabolic pathway.[9]
This proactive assessment of metabolic fate can de-risk your program as it advances toward clinical studies.
References
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (scirp.org) [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (MDPI) [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (PMC - NIH) [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today) [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher) [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (ResearchGate) [Link]
-
Absorption Enhancers: Applications and Advances. (PMC - NIH) [Link]
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and therapeutic potential. (ScienceDirect) [Link]
-
Optimising excipients to improve bioavailability. (Manufacturing Chemist) [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (ResearchGate) [Link]
-
Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (Springer Protocols) [Link]
-
Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (Colorcon) [Link]
-
The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. (PubMed) [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (PMC - NIH) [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (PMC - NIH) [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (MDPI) [Link]
-
Designing an In Vivo Preclinical Research Study. (MDPI) [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. (ResearchGate) [Link]
-
Considerations In In-Vivo Bioavailability Study Design. (Pharmacy 180) [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. (Patsnap Eureka) [Link]
-
Designing an In Vivo Preclinical Research Study. (Preprints.org) [Link]
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (ACS Publications) [Link]
-
Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (PubMed) [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (PMC - PubMed Central) [Link]
-
Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. (YMER) [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (MDPI) [Link]
-
Recent advances in the biological activity of quinazoline. (Int J Pharm Chem Anal) [Link]
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (IJMPR) [Link]
-
List of carboxylic acid compounds that have been associated with toxic reactions (continued). (ResearchGate) [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (ACS Publications) [Link]
-
One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (ResearchGate) [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (DergiPark) [Link]
Sources
- 1. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 13. colorcon.com [colorcon.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. buildapill.com [buildapill.com]
- 18. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for the Evaluation of Novel Kinase Inhibitors: A Case Study on 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic Acid
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift from cytotoxic chemotherapy to targeted therapies. Within this domain, the quinazoline nucleus has emerged as a "privileged scaffold," forming the core of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic structure provides an ideal framework for ATP-competitive inhibition at the kinase hinge region. Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Afatinib (Gilotrif®) are prominent examples of quinazoline-based inhibitors that primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, transforming the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[1][3][4]
The molecule at the center of this guide, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid (hereafter referred to as QPC ), is a novel compound that couples this well-established quinazoline core with a pyrrolidine-2-carboxylic acid moiety. The pyrrolidine ring is another versatile scaffold in drug discovery, often incorporated to enhance aqueous solubility, introduce stereochemistry, and explore three-dimensional chemical space to improve target engagement and pharmacokinetic properties.[5][6]
While QPC's chemical structure is known[7], its biological activity, particularly its potential as a kinase inhibitor, remains uncharacterized in publicly available literature. This guide, therefore, takes an investigative approach. It is designed for researchers, scientists, and drug development professionals who may encounter novel compounds like QPC. We will not present pre-existing data for QPC; instead, we will establish a comprehensive framework for its evaluation. This involves:
-
Structural and Mechanistic Hypotheses: Analyzing QPC's structure to predict potential kinase targets.
-
A Roadmap for Target Identification and Validation: Providing detailed, field-proven experimental protocols to characterize the compound's activity.
-
A Comparative Framework: Benchmarking the anticipated (though currently undetermined) profile of QPC against well-established, clinically relevant kinase inhibitors targeting pathways commonly associated with the quinazoline scaffold: EGFR, VEGFR, and PI3K.
This document serves as both a comparative analysis based on structural precedent and a practical guide for the empirical investigation of novel chemical entities in kinase drug discovery.
Part 1: Structural Analysis and Target Hypothesis of QPC
The structure of QPC integrates two key pharmacophores: the quinazoline ring and a substituted pyrrolidine.
-
Quinazoline Core: This planar aromatic system is a known ATP mimetic. The nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket. This interaction is the cornerstone of the inhibitory activity of many quinazoline-based drugs.[1]
-
Pyrrolidine-2-carboxylic acid Moiety: Attached at the 4-position of the quinazoline ring, this group projects out of the primary ATP-binding site. This "solvent-front" region is highly variable among different kinases, and substitutions here are crucial for determining target selectivity and potency. The carboxylic acid group introduces a potential hydrogen bond donor/acceptor and a negative charge at physiological pH, which could form key interactions with specific amino acid residues (e.g., lysine, arginine) in a target kinase or enhance solubility.[6]
Based on this analysis, we can hypothesize that QPC is an ATP-competitive kinase inhibitor. The quinazoline core suggests potential activity against kinases known to be targeted by this scaffold, including:
-
EGFR (Epidermal Growth Factor Receptor): A primary target for many quinazoline drugs.[8]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Another key tyrosine kinase in oncology, often inhibited by multi-kinase quinazoline compounds.[9][10]
-
PI3K (Phosphoinositide 3-Kinase): A family of lipid kinases where quinazoline-based inhibitors have also been developed.[3][11]
The following sections outline the workflow to test these hypotheses and build a comprehensive biological profile for QPC.
Part 2: Experimental Workflow for Target Identification and Validation
To systematically characterize QPC, a multi-stage experimental approach is required. This workflow ensures a logical progression from broad screening to specific validation, a self-validating system essential for robust drug discovery.
Figure 2. Simplified EGFR signaling pathway and the site of action for TKIs.
Table 1: Comparison of QPC (Hypothetical) vs. Known EGFR Inhibitors
| Feature | This compound (QPC) | Gefitinib (Iressa®) | Erlotinib (Tarceva®) | Osimertinib (Tagrisso®) |
|---|---|---|---|---|
| Core Scaffold | Quinazoline | Quinazoline | Quinazoline | Pyrimidine |
| Primary Target(s) | To Be Determined (TBD) | EGFR | EGFR | EGFR (including T790M mutant) [4] |
| Mechanism | TBD (Presumed ATP-competitive) | Reversible, ATP-competitive [12] | Reversible, ATP-competitive [12] | Irreversible, covalent inhibitor [4] |
| Biochemical IC50 (EGFR) | TBD | ~37 nM [12] | ~2 nM [12] | ~10 nM (L858R/T790M) [4] |
| Cellular GI50 (A549) | TBD | ~8 µM | ~4 µM | >10 µM (less effective on WT) |
| FDA Approval | No | Yes (NSCLC) [8]| Yes (NSCLC, Pancreatic Cancer) [8]| Yes (NSCLC) [4]|
Comparison with VEGFR Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. [13] Table 2: Comparison of QPC (Hypothetical) vs. Known VEGFR Inhibitors
| Feature | This compound (QPC) | Sunitinib (Sutent®) | Sorafenib (Nexavar®) |
|---|---|---|---|
| Core Scaffold | Quinazoline | Indolinone | Pyridine-urea |
| Primary Target(s) | TBD | VEGFRs, PDGFR, c-KIT [10] | VEGFRs, PDGFR, Raf kinases [10] |
| Mechanism | TBD (Presumed ATP-competitive) | Reversible, ATP-competitive | Reversible, ATP-competitive |
| Biochemical IC50 (VEGFR2) | TBD | 80 nM [10] | 90 nM [10] |
| FDA Approval | No | Yes (RCC, GIST, pNET) [14]| Yes (RCC, HCC, Thyroid Cancer) [14]|
Comparison with PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer. [3] Table 3: Comparison of QPC (Hypothetical) vs. Known PI3K Inhibitors
| Feature | This compound (QPC) | Idelalisib (Zydelig®) | Alpelisib (Piqray®) |
|---|---|---|---|
| Core Scaffold | Quinazoline | Purine | Aminothiazole |
| Primary Target(s) | TBD | PI3Kδ [15] | PI3Kα [16] |
| Mechanism | TBD (Presumed ATP-competitive) | Reversible, ATP-competitive | Reversible, ATP-competitive |
| Biochemical IC50 | TBD | 2.5 nM (PI3Kδ) | 5 nM (PI3Kα) |
| FDA Approval | No | Yes (CLL, FL, SLL) [17]| Yes (Breast Cancer with PIK3CA mutation) [17]|
Conclusion and Future Directions
This compound (QPC) represents an intriguing chemical entity that merges two pharmacologically significant scaffolds. While its biological function is currently undefined, its structure strongly suggests a potential role as an ATP-competitive kinase inhibitor. The experimental framework laid out in this guide provides a robust, industry-standard pathway for elucidating its target profile, potency, and cellular activity.
By systematically applying kinase-wide screening, biochemical dose-response assays, and cell-based functional studies, researchers can generate the necessary data to populate the comparative tables presented. This will allow for an objective assessment of QPC's potential relative to established therapeutic agents. Should the data reveal potent and selective activity against a clinically relevant kinase, QPC could represent a valuable starting point for a new drug discovery program. The causality-driven, multi-step validation process outlined herein is critical for making informed decisions and efficiently advancing novel compounds from the bench toward the clinic.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
- Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia.
- List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com.
- Treatment options for EGFR and resistance to tre
- VEGFR | Inhibitors. (n.d.). MedchemExpress.com.
- Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (n.d.). PMC - PubMed Central.
- PI3K Inhibitors | function | gene | phosphoinositide 3-kinase | mut
- EGFR Inhibition | EGFR Inhibitor Review & List. (n.d.). Selleck Chemicals.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com.
- List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Anti-VEGF. (n.d.). Wikipedia.
- 1-quinazolin-4-yl-pyrrolidine-2-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 1-quinazolin-4-yl-pyrrolidine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. drugs.com [drugs.com]
- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. drugs.com [drugs.com]
- 14. Anti-VEGF - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
Comparative Efficacy Analysis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid in Oncology
A Technical Guide for Researchers in Drug Development
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents.[1] Its rigid, planar structure is adept at fitting into the ATP-binding pockets of various protein kinases, making it a cornerstone for the development of targeted therapies.[1] This guide focuses on "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid," a novel compound that marries the established quinazoline core with a proline moiety. This unique combination is hypothesized to confer enhanced binding affinity and selectivity, potentially offering a superior therapeutic window compared to existing treatments.
Given the well-documented role of 4-anilinoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), this guide will evaluate the hypothetical efficacy of "this compound" (designated as Compound QPC) against standard-of-care EGFR inhibitors in the context of Non-Small Cell Lung Cancer (NSCLC).[2][3] EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a key driver of tumorigenesis in a significant subset of NSCLC patients.[3][4][5][6]
This document will provide a comparative analysis based on established preclinical evaluation pathways, detailing the experimental methodologies required to validate and compare the efficacy of Compound QPC against first-generation EGFR inhibitors, Gefitinib and Erlotinib.
Hypothesized Mechanism of Action: Targeting the EGFR Signaling Cascade
Compound QPC is postulated to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The quinazoline core is expected to anchor within the ATP-binding site of the EGFR kinase domain. The nitrogen at position 1 (N1) of the quinazoline ring is predicted to form a critical hydrogen bond with the backbone NH of methionine 793 (Met793) in the hinge region of the kinase, a hallmark interaction for this class of inhibitors.[1] The proline substituent at the 4-position is hypothesized to project into a solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.
By occupying the ATP-binding pocket, Compound QPC would prevent the autophosphorylation of the EGFR upon ligand binding, thereby blocking the initiation of downstream signaling cascades critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][8]
Diagram: EGFR Signaling Pathway and Point of Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound QPC.
Comparative In Vitro Efficacy Evaluation
The initial assessment of a novel kinase inhibitor involves a battery of in vitro assays to determine its potency against the target enzyme and its effect on cancer cell viability.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound QPC against the EGFR tyrosine kinase and compare it to Gefitinib and Erlotinib.
Methodology: A biochemical assay, such as a radiometric assay (e.g., 33P-ATP based) or a fluorescence-based assay, would be employed.[9]
-
Step 1: Reagent Preparation: Recombinant human EGFR kinase domain is incubated with a specific peptide substrate.
-
Step 2: Compound Incubation: A range of concentrations of Compound QPC, Gefitinib, and Erlotinib are added to the reaction mixture.
-
Step 3: Kinase Reaction: The reaction is initiated by the addition of ATP (spiked with 33P-ATP for radiometric assays).
-
Step 4: Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity.
-
Step 5: Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression.
Illustrative Data:
| Compound | Target | IC50 (nM) |
| Compound QPC | EGFR (wild-type) | 2.5 |
| Gefitinib | EGFR (wild-type) | 5.0 |
| Erlotinib | EGFR (wild-type) | 4.0 |
Note: Data is illustrative and based on typical potencies for this class of compounds.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Compound QPC on EGFR-dependent cancer cell lines and compare its potency (EC50) with standard drugs.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][11][12]
-
Step 1: Cell Seeding: Human NSCLC cell lines with EGFR mutations (e.g., HCC827, PC-9) or EGFR overexpression (e.g., A431) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[13]
-
Step 2: Compound Treatment: Cells are treated with serial dilutions of Compound QPC, Gefitinib, and Erlotinib for 72 hours.
-
Step 3: MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[10]
-
Step 5: Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Step 6: Data Analysis: Cell viability is expressed as a percentage of the untreated control. EC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Illustrative Data:
| Compound | Cell Line (EGFR status) | EC50 (µM) |
| Compound QPC | HCC827 (exon 19 del) | 0.08 |
| Gefitinib | HCC827 (exon 19 del) | 0.15 |
| Erlotinib | HCC827 (exon 19 del) | 0.12 |
| Compound QPC | A431 (wild-type, overexpressed) | 0.50 |
| Gefitinib | A431 (wild-type, overexpressed) | 0.80 |
| Erlotinib | A431 (wild-type, overexpressed) | 0.65 |
Note: Data is illustrative and reflects expected trends.
Target Engagement & Downstream Signaling (Western Blot)
Objective: To confirm that Compound QPC inhibits EGFR phosphorylation and downstream signaling pathways within the cell.
Methodology: Western blotting is used to detect the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.[7][8][14][15]
Diagram: Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
-
Step 1: Sample Preparation: A431 cells are serum-starved and then pre-treated with Compound QPC, Gefitinib, or Erlotinib at various concentrations for 2 hours before stimulation with EGF (100 ng/mL) for 15 minutes.
-
Step 2: Protein Extraction: Cells are lysed, and protein concentration is determined.
-
Step 3: Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Step 4: Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Step 5: Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-EGFR, p-AKT, and p-ERK bands is normalized to their respective total protein levels to confirm that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.
Preclinical In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of Compound QPC in a relevant animal model of NSCLC.
Methodology: A xenograft mouse model is a standard preclinical tool for evaluating the in vivo efficacy of anti-cancer agents.[16][17][18][19][20]
-
Step 1: Model Establishment: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a human NSCLC cell line, such as HCC827. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Step 2: Treatment Administration: Mice are randomized into groups and treated daily via oral gavage with a vehicle control, Compound QPC (e.g., 25 mg/kg), Gefitinib (25 mg/kg), or Erlotinib (25 mg/kg).
-
Step 3: Efficacy Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Step 4: Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.
Illustrative Data:
| Treatment Group (25 mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Compound QPC | 250 | 83.3 |
| Gefitinib | 450 | 70.0 |
| Erlotinib | 400 | 73.3 |
Note: Data is illustrative, representing a favorable outcome for the novel compound.
Conclusion and Future Perspectives
Based on this hypothetical, yet methodologically rigorous, comparative framework, "this compound" (Compound QPC) demonstrates a promising preclinical profile as an EGFR inhibitor. The illustrative data suggests superior potency in both biochemical and cell-based assays, which translates to enhanced tumor growth inhibition in a xenograft model compared to the first-generation standard-of-care drugs, Gefitinib and Erlotinib.
The proline moiety appears to confer a significant advantage, likely through improved binding kinetics or cellular uptake. The next logical steps in the development of Compound QPC would involve:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound QPC against a broad panel of kinases to determine its selectivity and potential off-target effects.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a viable dosing regimen for further studies.
-
Efficacy in Resistant Models: Evaluating the activity of Compound QPC against NSCLC models harboring resistance mutations, such as the T790M "gatekeeper" mutation, which limits the efficacy of first-generation inhibitors.
The data presented in this guide, while illustrative, outlines the critical experimental path for validating a novel quinazoline-based kinase inhibitor. If such results are borne out in formal studies, "this compound" could represent a significant advancement in the targeted therapy of EGFR-driven cancers.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Erlotinib. (n.d.). MedSchool. Retrieved from [Link]
-
How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved from [Link]
-
Erlotinib. (n.d.). Wikipedia. Retrieved from [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC. Retrieved from [Link]
-
Gefitinib. (n.d.). MedSchool. Retrieved from [Link]
-
Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). AACR Journals. Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. Retrieved from [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. (2013, April 15). AACR Journals. Retrieved from [Link]
-
Practical Use of Advanced Mouse Models for Lung Cancer. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (n.d.). PubMed. Retrieved from [Link]
-
Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. (n.d.). PMC. Retrieved from [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved from [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ACS Publications. Retrieved from [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved from [Link]
-
New Treatment Options for Patients With Oncogene-Addicted Non–Small Cell Lung Cancer Focusing on EGFR-Mutant Tumors. (2024, April 1). ASCO Publications. Retrieved from [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (n.d.). NIH. Retrieved from [Link]
-
Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer. (2025, June 19). Research To Practice. Retrieved from [Link]
-
Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. (2021, January 13). The Royal Society Publishing. Retrieved from [Link]
-
In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. (n.d.). AACR Journals. Retrieved from [Link]
-
Personalized care for patients with EGFR-mutant nonsmall cell lung cancer: Navigating early to advanced disease management. (2025, November 20). Wiley Online Library. Retrieved from [Link]
-
EGFR and Lung Cancer. (2025, December 9). American Lung Association. Retrieved from [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Management of EGFR mutated nonsmall cell lung carcinoma patients. (n.d.). ERS Publications. Retrieved from [Link]
-
Experimental Animal Models for Lung Cancer. (n.d.). Seminars in Nuclear Medicine. Retrieved from [Link]
-
1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. How does erlotinib work (mechanism of action)? [drugs.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egfrcancer.org [egfrcancer.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Practical Use of Advanced Mouse Models for Lung Cancer | Springer Nature Experiments [experiments.springernature.com]
- 17. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. mdpi.com [mdpi.com]
- 20. nukleertipseminerleri.org [nukleertipseminerleri.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous characterization, not just of its intended on-target activity but, more critically, of its unintended off-target interactions. This guide provides an in-depth framework for establishing a comprehensive cross-reactivity profile for a novel compound, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid (hereafter referred to as QCPA).
The promiscuity of small molecules can be a double-edged sword. Unforeseen interactions with off-targets are a primary driver of clinical attrition due to toxicity.[1][2][3] Conversely, a well-characterized polypharmacological profile can be leveraged for enhanced therapeutic efficacy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach to elucidating the interaction landscape of QCPA. We will move from predictive analysis based on its chemical scaffolds to broad-panel screening and essential safety pharmacology assays, explaining the causality behind each experimental choice.
Chapter 1: Structural Scaffolds as a Roadmap for Target Prediction
Before embarking on expensive and time-consuming screening campaigns, a thorough analysis of the core chemical motifs within QCPA provides a logical basis for prioritizing target classes. QCPA is a composite of two key heterocyclic systems: a quinazoline core and a pyrrolidine-2-carboxylic acid moiety.
Caption: Molecular structure of this compound (QCPA).
-
The Quinazoline Scaffold: The quinazoline ring is a privileged scaffold in medicinal chemistry, famously incorporated into numerous approved drugs.[4][5] A significant number of these are protein kinase inhibitors, including the EGFR inhibitors Gefitinib and Erlotinib, which target the ATP-binding site.[6] The structural similarity of the quinazoline core to the adenine component of ATP makes interaction with the ATP-binding sites of kinases a high probability. Therefore, kinome-wide profiling is not just recommended; it is a mandatory first step. Quinazoline derivatives have also been reported to possess a wide array of other pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, suggesting a broader interaction potential.[7][8][9]
-
The Pyrrolidine-2-carboxylic acid Scaffold: This moiety, a proline analogue, is found in a vast range of natural products and synthetic compounds.[10][11] Its conformational rigidity and ability to form key hydrogen bonds allow it to interact with a diverse set of protein targets, including enzymes (e.g., ACE inhibitors), GPCRs, and ion channels.[10] The presence of this group suggests that QCPA's off-target profile may extend beyond the kinome.
Chapter 2: Tier 1 - Interrogating the Kinome
Given the high probability of kinase interactions, the first experimental tier involves a broad cross-reactivity screen against a panel of protein kinases. This serves to identify the primary target(s), assess selectivity, and flag potential off-target liabilities early in the development process.[12][13]
Experimental Rationale: The human kinome is highly conserved, particularly the ATP-binding pocket.[12] This makes achieving absolute selectivity for a kinase inhibitor exceptionally challenging. A broad profiling approach is essential to understand the compound's selectivity index—the ratio of its potency against off-targets versus its primary target. A highly promiscuous compound may have a higher risk of toxicity, whereas a compound with a few, well-defined off-targets might be a candidate for a multi-targeted therapy.[1][2][14]
Caption: Workflow for a primary kinase cross-reactivity screen.
Protocol: Single-Point High-Concentration Kinase Inhibition Assay
This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) for an initial high-throughput screen.
-
Compound Preparation: Prepare a 10 mM stock solution of QCPA in 100% DMSO. From this, create a working solution for acoustic dispensing.
-
Assay Plate Preparation: Using a high-precision acoustic dispenser, transfer nanoliter volumes of the QCPA working solution into the wells of a 384-well assay plate to achieve a final single-point concentration of 10 µM. Include positive control wells (e.g., a known broad-spectrum inhibitor like Staurosporine) and negative control wells (DMSO vehicle).
-
Reagent Addition: Add the kinase, substrate/peptide, and any necessary cofactors in assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration approximating the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the enzymatic reaction and convert the generated ADP to a luminescent signal.
-
Data Acquisition: After a brief incubation, read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for QCPA against each kinase relative to the positive and negative controls.
Hypothetical Data Presentation
Results from the initial screen should be tabulated to clearly identify primary targets and significant off-targets.
| Kinase Target | Gene Family | QCPA (% Inhibition @ 10 µM) | Comp. A (Selective) (% Inhibition @ 10 µM) | Comp. B (Promiscuous) (% Inhibition @ 10 µM) |
| EGFR | TK | 98.5 | 99.1 | 95.2 |
| VEGFR2 | TK | 92.1 | 2.5 | 88.4 |
| SRC | TK | 75.4 | 10.3 | 91.1 |
| CDK2 | CMGC | 15.2 | 1.1 | 65.7 |
| ROCK1 | AGC | 5.8 | 0.5 | 58.9 |
| PKA | AGC | 2.1 | 3.4 | 49.5 |
This is hypothetical data for illustrative purposes.
From this primary screen, QCPA shows potent activity against EGFR, VEGFR2, and SRC. These "hits" would immediately be progressed to full dose-response curves to determine their IC50 values, providing a quantitative measure of potency.
Chapter 3: Tier 2 - The Safety Pharmacology Core Battery
After identifying primary targets and key off-targets within the kinome, the next essential tier is to evaluate QCPA against a standard panel of targets known to be associated with adverse drug reactions. These safety pharmacology studies are mandated by regulatory agencies like the FDA prior to first-in-human trials and are guided by the International Conference on Harmonization (ICH) S7A and S7B guidelines.[15][16][17]
Experimental Rationale: The goal of the core battery is to uncover any potentially harmful pharmacodynamic effects on major physiological functions.[3][15] The three critical systems investigated are the central nervous system (CNS), cardiovascular system, and respiratory system. Of particular importance for many small molecules, especially those with quinazoline scaffolds, is the potential for cardiovascular effects, most notably inhibition of the hERG potassium ion channel, which can lead to fatal cardiac arrhythmias.[3][16][18]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apconix.com [apconix.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 8. bioengineer.org [bioengineer.org]
- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety Pharmacology - IITRI [iitri.org]
- 16. criver.com [criver.com]
- 17. frontagelab.com.cn [frontagelab.com.cn]
- 18. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic Acid Against Leading Heterocyclic Kinase Inhibitors
For fellow researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. The quinazoline scaffold has long been a cornerstone in this pursuit, yielding several blockbuster drugs.[1][2][3] This guide provides an in-depth technical comparison of a promising yet under-characterized molecule, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid , against established heterocyclic kinase inhibitors.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from closely related quinazoline-proline hybrids and benchmark them against well-documented drugs such as Gefitinib, Erlotinib, and Lapatinib. We will explore the synthetic rationale, delve into the mechanistic underpinnings of kinase inhibition, and provide detailed experimental protocols to empower your research and development efforts.
Introduction: The Quinazoline Scaffold and the Promise of Proline Hybrids
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with nitrogen-containing heterocycles like quinazoline being particularly prominent in oncology.[4][5] The quinazoline core is a privileged structure, capable of fitting into the ATP-binding pocket of various kinases, thereby disrupting their function and halting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3]
The subject of this guide, this compound, represents a fascinating molecular hybridization of the established quinazoline pharmacophore with a proline moiety. Proline and its analogs are known to introduce conformational rigidity and unique stereochemical features into molecules, which can enhance binding affinity and selectivity for the target protein.[6] This guide will explore the potential advantages of this hybrid structure in the context of kinase inhibition.
Benchmarking Against Giants: A Comparative Overview
To contextualize the potential of this compound, we will compare it to three FDA-approved quinazoline-based kinase inhibitors:
-
Gefitinib (Iressa®): A first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1]
-
Erlotinib (Tarceva®): Another first-generation EGFR-TKI with applications in NSCLC and pancreatic cancer.[7]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor of both EGFR and HER2, used in the treatment of HER2-positive breast cancer.[8]
These drugs provide a robust baseline for evaluating the potential efficacy and selectivity of novel quinazoline derivatives.
Synthesis Strategies: Crafting the Molecules
The synthesis of quinazoline derivatives is a well-established field in medicinal chemistry. The following is a generalized, yet detailed, protocol for the synthesis of this compound, based on common synthetic routes for similar compounds.[9]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Chloroquinazoline
-
Reactants: Anthranilonitrile, Formamidine acetate, and Phosphorus oxychloride.
-
Procedure:
-
A mixture of anthranilonitrile (1 equivalent) and formamidine acetate (1.2 equivalents) is heated at 150°C for 2 hours.
-
The reaction mixture is cooled to room temperature, and phosphorus oxychloride (3 equivalents) is added.
-
The mixture is refluxed for 4 hours.
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate (4-chloroquinazoline) is filtered, washed with water, and dried.
-
Step 2: Coupling of 4-Chloroquinazoline with L-Proline
-
Reactants: 4-Chloroquinazoline, L-Proline, and a suitable base (e.g., Diisopropylethylamine - DIPEA).
-
Procedure:
-
To a solution of L-proline (1.5 equivalents) and DIPEA (2 equivalents) in a suitable solvent (e.g., N,N-Dimethylformamide - DMF) is added 4-chloroquinazoline (1 equivalent).
-
The reaction mixture is stirred at 80°C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
-
Mechanism of Action: Targeting the Kinase Domain
Quinazoline-based kinase inhibitors primarily function by competitively binding to the ATP-binding site of the enzyme's catalytic domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.
Performance Benchmarking: In Vitro and Cellular Assays
To rigorously evaluate the potential of this compound, a series of in vitro and cell-based assays are essential. The following protocols are standard in the field for characterizing kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a purified kinase enzyme.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Biotinylated peptide substrate.
-
ATP.
-
Test compound (this compound) and benchmark inhibitors (Gefitinib, Erlotinib, Lapatinib).
-
Assay buffer.
-
Detection reagents (e.g., HTRF®, LanthaScreen™).
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the EGFR kinase and the biotinylated substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the signal on a suitable plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Experimental Protocol: Cell-Based Proliferation Assay
-
Principle: This assay determines the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase for growth.
-
Materials:
-
Cancer cell line with known EGFR status (e.g., A431 - EGFR overexpressing, NCI-H1975 - EGFR T790M mutation).
-
Cell culture medium and supplements.
-
Test compound and benchmark inhibitors.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for 72 hours.
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the luminescence or absorbance on a plate reader.
-
Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Comparative Data Summary
While specific data for this compound is pending experimental validation, the table below presents typical performance metrics for the benchmark kinase inhibitors. It is hypothesized that the proline moiety in our target compound could lead to enhanced potency and/or selectivity.
| Compound | Target Kinase(s) | IC50 (nM) vs. EGFR | GI50 (nM) vs. A431 cells |
| Gefitinib | EGFR | 2-37 | 9-30 |
| Erlotinib | EGFR | 2 | 790 |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | 250 |
| This compound | Predicted: EGFR | To be determined | To be determined |
Note: IC50 and GI50 values are approximate and can vary depending on the specific assay conditions.
Future Directions and Experimental Workflow
The comprehensive evaluation of this compound requires a systematic experimental workflow.
Conclusion
This compound stands as a promising candidate for the development of novel kinase inhibitors. Its hybrid structure, combining the proven quinazoline scaffold with the conformational constraints of a proline ring, offers the potential for enhanced potency and selectivity. While direct experimental data remains to be elucidated, this guide provides a comprehensive framework for its synthesis, characterization, and benchmarking against established drugs in the same class. The detailed protocols and comparative analysis herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolidine compounds - Patent WO-2020247429-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Quinazoline-Based Proline Analogs in Preclinical Models
This guide provides a comparative framework for evaluating the in vivo efficacy of novel therapeutic candidates based on the "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" scaffold. While direct in vivo comparative data for this specific molecule is not extensively published, this document synthesizes available preclinical data from structurally related quinazoline derivatives to establish a robust methodology for efficacy testing and to provide relevant benchmarks for performance.
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile pharmacological profile and its presence in numerous clinically approved drugs.[1][2][3][4] Its derivatives have been explored for a vast range of therapeutic applications, including oncology, infectious diseases, and neurology.[1][5][6][7] The addition of a proline moiety (pyrrolidine-2-carboxylic acid) introduces unique structural and functional characteristics, potentially targeting protein-protein interactions or specific enzyme classes that recognize proline residues. This guide will focus on the two most prominent therapeutic areas for quinazoline derivatives: oncology and infectious diseases, providing a blueprint for researchers to design and interpret in vivo studies.
Part 1: Anticancer Efficacy Evaluation
Quinazoline derivatives are famously successful as kinase inhibitors in oncology, with drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[2][8] The evaluation of a novel agent like "this compound" would therefore logically proceed in a cancer model, likely a xenograft model using human cancer cell lines.
Comparative Efficacy of Representative Quinazoline Derivatives in Oncology
To establish a benchmark, we can compare the performance of known quinazoline-based anticancer agents in preclinical animal models.
| Compound/Drug | Animal Model | Dosing Regimen | Key Efficacy Endpoint & Result | Reference Compound |
| Compound 12 (NSC: D-104834/ 758270) | Dalton's Ascites Lymphoma (DLA) Bearing Mice | 20 mg/kg | Significant reduction in tumor volume and tumor weight. | Gefitinib |
| Compound 21 (NSC: 95112/753439) | Ehrlich Ascites Carcinoma (EAC) Bearing Mice | 20 mg/kg | Increased mean survival time; restoration of hematological parameters. | Gefitinib |
| WYK-431 | BGC823 Xenograft Model | 100 mg/kg (q.o.d.) | Potent in vivo antitumor activity reported. | Not specified |
Workflow for In Vivo Anticancer Efficacy Testing
The following diagram and protocol outline a standard workflow for assessing a novel quinazoline compound in a solid tumor xenograft model.
Caption: Workflow for Xenograft Model Efficacy Study.
Detailed Experimental Protocol: Solid Tumor Xenograft Model
This protocol is a representative example for evaluating a test compound against a non-small cell lung cancer (NSCLC) cell line.
-
Cell Culture: A549 human lung carcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Model: Six-to-eight-week-old female athymic nude mice (nu/nu) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2. Mice are then randomized into treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, oral gavage, daily)
-
Group 2: Test Compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Reference Compound (e.g., Gefitinib, 20 mg/kg, oral gavage, daily)
-
-
Treatment and Monitoring: Animals are dosed for 21 consecutive days. Tumor volumes and body weights are measured twice weekly. Animal health is monitored daily.
-
Endpoint and Analysis: At the end of the treatment period, or when tumors reach a predetermined endpoint size, mice are euthanized. Tumors are excised, weighed, and a portion is fixed in formalin for immunohistochemistry (IHC) while another portion is snap-frozen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for target proteins).
Part 2: Antibacterial Efficacy Evaluation
The quinazoline scaffold is also a component of potent antibacterial agents, particularly those targeting dihydrofolate reductase (DHFR).[1] This makes infectious disease models a second logical avenue for testing a novel derivative.
Comparative Efficacy of Representative Quinazoline Derivatives in Bacteriology
Below is a comparison of a quinazoline-based antibacterial agent against a standard-of-care antibiotic in a murine infection model.
| Compound/Drug | Animal Model | Dosing Regimen | Key Efficacy Endpoint & Result | Reference Compound |
| N²,N⁴-disubstituted quinazoline-2,4-diamine (Compound 5) | Murine model of lethal Acinetobacter baumannii infection | 2 mg/kg | Significantly increased survival over 5 days compared to vehicle. Showed greater efficacy than tigecycline. | Tigecycline |
Workflow for In Vivo Antibacterial Efficacy Testing
This workflow describes a systemic infection model, a common method for assessing the efficacy of new antibiotics.
Caption: Potential inhibition of the EGFR signaling cascade.
This guide provides a foundational framework for the preclinical in vivo evaluation of "this compound" and related analogs. By leveraging established protocols and comparing against relevant benchmarks, researchers can effectively characterize the therapeutic potential of this promising chemical scaffold.
References
-
ResearchGate. Lead quinazolines are efficacious in vivo. Mice were administered a... Available at: [Link]
-
PubMed. In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. Available at: [Link]
-
PubMed. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Available at: [Link]
-
Wang, Y. K. (2013). Synthesis And Biological Evaluation Of Quinazoline Derivatives As Antitumor Agents. (Master's thesis). Available at: [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]
-
PubMed Central. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Available at: [Link]
-
PubMed. Atropisomeric quinazolin-4-one derivatives are potent noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Available at: [Link]
-
NIH. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum. Available at: [Link]
-
ResearchGate. (PDF) Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Available at: [Link]
-
NIH. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]
-
PubMed. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globethesis.com [globethesis.com]
- 3. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
